molecular formula C9H7F3O2 B1319546 2-Methoxy-6-(trifluoromethyl)benzaldehyde CAS No. 1017778-98-1

2-Methoxy-6-(trifluoromethyl)benzaldehyde

Cat. No.: B1319546
CAS No.: 1017778-98-1
M. Wt: 204.15 g/mol
InChI Key: LLBTYKHVRXDHKF-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBTYKHVRXDHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272176
Record name 2-Methoxy-6-(trifluoromethyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-98-1
Record name 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS No. 1017778-98-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Modern Chemistry

2-Methoxy-6-(trifluoromethyl)benzaldehyde, bearing the CAS number 1017778-98-1, is a uniquely substituted aromatic aldehyde that has emerged as a significant building block in synthetic and medicinal chemistry. The strategic placement of a methoxy group and a trifluoromethyl group ortho to the aldehyde functionality imparts a distinct electronic and steric profile. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and applications, with a particular focus on its role in the creation of novel bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is fundamental to its application in research and development.

Physical Properties
PropertyValueSource
CAS Number 1017778-98-1N/A
Molecular Formula C₉H₇F₃O₂N/A
Molecular Weight 204.15 g/mol N/A
Appearance Solid-Crystals
Boiling Point 46-49 °C
Storage Temperature Ambient Temperature
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.9-4.1 ppm), and the aldehyde proton (a singlet in the downfield region, typically 9.8-10.5 ppm). The coupling patterns of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the aldehyde (typically in the 185-195 ppm region), the aromatic carbons (with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and the methoxy carbon (around 55-60 ppm).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically found in the range of 1690-1715 cm⁻¹.[2] Other significant peaks will correspond to C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and the strong C-F stretching vibrations of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.15). Fragmentation patterns will likely involve the loss of the formyl group (CHO), the methoxy group (OCH₃), and potentially rearrangements involving the trifluoromethyl group.

Synthesis and Manufacturing

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde can be approached through several strategic pathways, often involving the introduction of the key functional groups onto a pre-existing benzene ring. While a specific, publicly detailed experimental protocol for this exact molecule is not widespread, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published methods for analogous compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formylation of a suitable precursor, such as 1-methoxy-3-(trifluoromethyl)benzene.

G Target 2-Methoxy-6-(trifluoromethyl)benzaldehyde Formylation Formylation (e.g., Vilsmeier-Haack or lithiation-formylation) Target->Formylation C-C bond formation Precursor 1-Methoxy-3-(trifluoromethyl)benzene Formylation->Precursor

Caption: Retrosynthetic approach for 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Proposed Synthetic Protocol: Ortho-Lithiation Followed by Formylation

This method offers high regioselectivity due to the directing effect of the methoxy group.

Step 1: Ortho-Lithiation of 1-Methoxy-3-(trifluoromethyl)benzene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The methoxy group directs the lithiation to the ortho position.

Step 2: Formylation with N,N-Dimethylformamide (DMF)

  • Addition of DMF: To the freshly prepared organolithium species, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise, again keeping the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

G cluster_0 Step 1: Ortho-Lithiation cluster_1 Step 2: Formylation and Work-up Start 1-Methoxy-3-(trifluoromethyl)benzene in THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir_1 Stir at -78 °C Add_nBuLi->Stir_1 Add_DMF Add DMF Stir_1->Add_DMF Warm_Stir Warm to RT, Stir Add_DMF->Warm_Stir Quench Quench with NH4Cl (aq) Warm_Stir->Quench Extract Extract Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Purify Purify (Column Chromatography) Wash_Dry->Purify Product 2-Methoxy-6-(trifluoromethyl)benzaldehyde Purify->Product

Caption: Experimental workflow for the synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is governed by the interplay of its three functional groups. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This is a key feature that drives its utility in a variety of chemical transformations.

Nucleophilic Addition Reactions

The aldehyde functionality readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including organometallics (Grignard and organolithium reagents), enolates, and cyanide. These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures.

Reductive Amination

2-Methoxy-6-(trifluoromethyl)benzaldehyde is an excellent substrate for reductive amination, a powerful method for synthesizing amines. The initial reaction with a primary or secondary amine forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This transformation is widely used in the synthesis of pharmaceutical intermediates.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde can be efficiently converted to alkenes with controlled stereochemistry using the Wittig reaction or its variants like the Horner-Wadsworth-Emmons olefination. These reactions are invaluable for the synthesis of complex natural products and drug candidates.

Multi-component Reactions

The activated nature of the aldehyde makes it a suitable component in multi-component reactions, such as the Biginelli or Hantzsch reactions, which allow for the rapid assembly of complex heterocyclic structures from simple starting materials.[4]

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[5] This group can improve metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and enhance binding affinity to target proteins.[6]

While specific, publicly disclosed drug candidates synthesized directly from 2-Methoxy-6-(trifluoromethyl)benzaldehyde are not extensively documented, its structural motifs are present in various bioactive molecules. Its utility as a building block can be inferred from the synthesis of related compounds. For instance, trifluoromethyl-substituted benzaldehydes are key intermediates in the synthesis of various therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.[7]

The unique substitution pattern of 2-Methoxy-6-(trifluoromethyl)benzaldehyde makes it a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. The combination of the methoxy and trifluoromethyl groups allows for fine-tuning of the electronic and steric properties of the final molecules, which is crucial for optimizing drug-target interactions.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with 2-Methoxy-6-(trifluoromethyl)benzaldehyde. Although a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from related compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Potential Hazards (based on related compounds):

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Always consult the supplier's safety data sheet for the most up-to-date and specific safety information.

Conclusion and Future Outlook

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the ortho-methoxy and trifluoromethyl substituents, make it an attractive starting material for the synthesis of complex and potentially bioactive molecules. Further exploration of its reactivity and its application in the development of novel therapeutic agents is a promising area for future research. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of such specialized chemical intermediates is set to increase.

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Sources

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a methoxy group and a trifluoromethyl group positioned ortho to an aldehyde functionality, impart distinct electronic and steric properties. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxy group, a hydrogen bond acceptor and electron-donating group, further modulates the molecule's reactivity and intermolecular interactions. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological evaluation.

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, supported by established experimental protocols for their determination.

Molecular Structure and Identification

A clear definition of the molecule is the foundation of any chemical study.

Figure 1: Chemical structure of 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-Methoxy-6-(trifluoromethyl)benzaldehydeN/A
CAS Number 1017778-98-1[1][2][3][4]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
InChI 1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11,12)/h2-5H,1H3N/A
InChIKey LLBTYKHVRXDHKF-UHFFFAOYSA-NN/A
SMILES COC1=CC=CC(=C1C=O)C(F)(F)FN/A

Physicochemical Properties

The physical state and bulk properties of a compound are critical for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Solid-Crystals[5]
Melting Point No experimental data availableN/A
Boiling Point 46-49 °C[5]
Density No experimental data availableN/A
Solubility No experimental data availableN/A
Expert Insights & Causality

The crystalline solid form at room temperature suggests strong intermolecular forces, likely a combination of dipole-dipole interactions from the polar carbonyl and methoxy groups, and potentially weak C-H···O and C-H···F hydrogen bonds. The relatively low boiling point, despite the molecular weight, might be indicative of reduced effective intermolecular forces in the liquid state due to the steric hindrance imposed by the ortho substituents, which could prevent optimal packing and interaction.

The trifluoromethyl group is known to increase lipophilicity, suggesting that 2-Methoxy-6-(trifluoromethyl)benzaldehyde is likely to be soluble in common organic solvents such as ethers, esters, and halogenated hydrocarbons. Its solubility in polar protic solvents like water is expected to be low.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. In the absence of experimentally acquired spectra for 2-Methoxy-6-(trifluoromethyl)benzaldehyde, predicted data based on established computational models are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aldehyde-H10.4s-
Aromatic-H7.6 - 7.8m-
Methoxy-H3.9s-

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C=O188
C-OCH₃160
C-CF₃135 (q)
Aromatic C-H120 - 135
CF₃123 (q)
OCH₃56

Expert Rationale for Predicted Spectra:

  • ¹H NMR: The aldehyde proton is expected to be significantly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the benzene ring, hence its predicted shift is downfield at ~10.4 ppm. The aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The methoxy protons are anticipated to be a singlet at around 3.9 ppm.

  • ¹³C NMR: The carbonyl carbon is the most deshielded carbon, appearing at ~188 ppm. The carbon attached to the methoxy group will also be downfield due to the oxygen's electronegativity. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, as will the carbon of the trifluoromethyl group itself.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 5: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium
C-H (aldehyde)2900-2800, 2800-2700Medium, two bands
C=O (aldehyde)1710-1690Strong
C=C (aromatic)1600-1450Medium to Strong
C-O (methoxy)1250-1200Strong
C-F (trifluoromethyl)1350-1100Strong, multiple bands

Expert Rationale for Predicted Spectrum:

The IR spectrum is expected to be dominated by a strong carbonyl stretch around 1700 cm⁻¹, characteristic of an aromatic aldehyde. The presence of the aldehyde is further confirmed by two medium intensity C-H stretching bands between 2900 and 2700 cm⁻¹. Strong absorptions in the 1350-1100 cm⁻¹ region will be indicative of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 204

  • [M-H]⁺: m/z = 203 (loss of the aldehydic proton)

  • [M-CHO]⁺: m/z = 175 (loss of the formyl group)

  • [M-OCH₃]⁺: m/z = 173 (loss of the methoxy group)

  • [M-CF₃]⁺: m/z = 135 (loss of the trifluoromethyl group)

Experimental Protocols for Physical Property Determination

For researchers requiring definitive experimental data, the following established protocols are provided as a guide.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[6][7][8][9]

MeltingPoint A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack a small amount into a capillary tube. A->B C Apparatus Setup: Place in a melting point apparatus. B->C D Heating: Heat slowly (1-2 °C/min) near the expected melting point. C->D E Observation: Record the temperature range from the first liquid droplet to complete liquefaction. D->E

Figure 2: Workflow for melting point determination.

Causality: A sharp melting range (typically < 1 °C) is indicative of a high-purity compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Density Measurement of a Solid

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped crystalline solid, volume is typically determined by fluid displacement.[10][11][12][13][14]

DensityMeasurement A Mass Measurement: Accurately weigh the solid sample. B Volume Measurement: Measure the volume by displacement of an inert, non-dissolving liquid of known density. A->B C Calculation: Density = Mass / Volume B->C

Figure 3: Workflow for density measurement of a solid.

Causality: The choice of displacement fluid is critical; it must not dissolve the sample and should have a lower density. The accuracy of the density measurement is directly dependent on the precision of the mass and volume measurements.

Solubility Determination

A qualitative and semi-quantitative understanding of a compound's solubility is crucial for reaction setup, purification, and formulation.[15][16][17]

SolubilityTest A Sample Preparation: Place a small, known amount of the solid in a vial. B Solvent Addition: Add a measured volume of the test solvent. A->B C Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached. B->C D Observation: Visually assess if the solid has dissolved. C->D E Quantification (Optional): Analyze the supernatant to determine the concentration of the dissolved solid. D->E

Figure 4: Workflow for solubility determination.

Causality: The principle of "like dissolves like" is the guiding principle. The polarity of the solute and solvent determines the extent of solubility. For semi-quantitative analysis, creating a saturated solution and then determining the concentration of the solute in the supernatant provides a more precise measure of solubility.

Safety and Handling

2-Methoxy-6-(trifluoromethyl)benzaldehyde is classified as a warning-level hazard.[5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide has synthesized the available and predicted physical property data for 2-Methoxy-6-(trifluoromethyl)benzaldehyde. While some key experimental values are not yet publicly available, the provided information, grounded in established chemical principles and supported by general experimental protocols, offers a robust foundation for researchers and drug development professionals working with this promising molecule. The unique combination of the methoxy and trifluoromethyl substituents makes this benzaldehyde derivative a valuable building block, and a comprehensive understanding of its physical properties is the first step towards unlocking its full potential in scientific innovation.

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An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate with significant potential in pharmaceutical and materials science research. This document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, in-depth spectroscopic analysis, and a discussion of its chemical reactivity. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic properties imparted by the vicinal methoxy and trifluoromethyl substituents.

Introduction and Strategic Importance

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The strategic placement of functional groups on the benzaldehyde scaffold allows for precise tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics.

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a compound of particular interest due to the presence of two electronically contrasting groups ortho to the aldehyde functionality. The methoxy (-OCH₃) group is a strong electron-donating group via resonance, while the trifluoromethyl (-CF₃) group is a potent electron-withdrawing group through induction. This unique electronic push-pull arrangement, combined with the steric hindrance around the formyl group, imparts distinct reactivity and makes it a valuable intermediate for accessing novel chemical entities. Understanding the synthesis and chemical behavior of this molecule is paramount for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of reproducible and scalable chemical research.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • CAS Number: 1017778-98-1[1]

  • Molecular Formula: C₉H₇F₃O₂

  • Molecular Weight: 204.15 g/mol

  • Canonical SMILES: COC1=C(C=CC=C1C=O)C(F)(F)F

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, based on calculations and data from structurally analogous compounds.

PropertyPredicted ValueJustification / Reference Analogue
Appearance Colorless to pale yellow liquidBased on analogues like 2-(Trifluoromethyl)benzaldehyde.[2]
Boiling Point ~210-220 °C (at 760 mmHg)Extrapolated from related substituted benzaldehydes.
Density ~1.35 g/mL at 25 °CInterpolated from the densities of 2-(Trifluoromethyl)benzaldehyde (1.32 g/mL) and the expected increase due to the methoxy group.[2]
Refractive Index ~1.48 at 20 °CEstimated based on related aromatic aldehydes.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.Typical for moderately polar organic compounds.

Synthesis Protocol: Ortho-Directed Lithiation and Formylation

The synthesis of 2,6-disubstituted benzaldehydes requires a regioselective formylation method that can overcome the directing influence of existing substituents. While classical formylation reactions like the Vilsmeier-Haack or Duff reaction are options, they often lack the required regioselectivity for complex substitution patterns. A more robust and selective method is directed ortho-metalation (DoM), followed by quenching with an appropriate formylating agent. The methoxy group is a well-established directed metalation group (DMG), capable of directing lithiation to its ortho position.

The proposed synthesis starts from the commercially available 1-Methoxy-3-(trifluoromethyl)benzene.[1] The methoxy group will direct lithiation to the C2 position, which is sterically less hindered than the C6 position, but the electronic influence of the trifluoromethyl group also plays a role.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde Start 1-Methoxy-3-(trifluoromethyl)benzene Step1 Directed Ortho-Lithiation Start->Step1 1. n-BuLi, TMEDA 2. Dry THF, -78 °C Intermediate 2-Lithio-1-methoxy-3-(trifluoromethyl)benzene (in situ) Step1->Intermediate Step2 Formylation (Electrophilic Quench) Intermediate->Step2 Anhydrous DMF Workup Aqueous Workup & Purification Step2->Workup Product 2-Methoxy-6-(trifluoromethyl)benzaldehyde Workup->Product Column Chromatography

Caption: Proposed synthesis workflow via directed ortho-lithiation.

Step-by-Step Experimental Protocol

Materials:

  • 1-Methoxy-3-(trifluoromethyl)benzene (1.0 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq), freshly distilled

  • n-Butyllithium (n-BuLi) (1.2 eq), 2.5 M solution in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-Methoxy-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.

  • Chelation: Add freshly distilled TMEDA (1.2 eq) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 2 hours. The methoxy group directs the lithiation to the adjacent ortho position.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. A color change is typically observed. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Causality of Experimental Choices:

  • Directed Metalation: The use of n-BuLi with the chelating agent TMEDA is crucial for efficient and regioselective deprotonation ortho to the methoxy group. TMEDA sequesters the lithium ion, increasing the basicity of the butyl anion and stabilizing the resulting aryllithium intermediate.

  • Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as the addition of n-BuLi to the trifluoromethyl group or loss of regioselectivity.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards protic sources, including water.

  • Electrophile: Anhydrous DMF serves as an effective "formyl anion equivalent" for quenching the aryllithium intermediate.

Spectroscopic and Reactivity Analysis

Predicted Spectroscopic Data

The structural features of 2-Methoxy-6-(trifluoromethyl)benzaldehyde give rise to a predictable spectroscopic signature.

Spectroscopy Predicted Key Features
¹H NMR δ ~10.4 ppm (s, 1H, -CHO) : Aldehyde proton, deshielded. δ ~7.6-7.8 ppm (m, 3H, Ar-H) : Aromatic protons, complex splitting due to ortho-disubstitution. δ ~3.9 ppm (s, 3H, -OCH₃) : Methoxy protons.
¹³C NMR δ ~190 ppm (C=O) : Aldehyde carbonyl carbon. δ ~160 ppm (C-OCH₃) : Aromatic carbon attached to the methoxy group. δ ~120-140 ppm (Ar-C) : Other aromatic carbons. δ ~123 ppm (q, -CF₃) : Trifluoromethyl carbon, split by fluorine atoms. δ ~56 ppm (-OCH₃) : Methoxy carbon.
IR (cm⁻¹) ~2850, ~2750: C-H stretch of the aldehyde.[3] ~1700: Strong C=O stretch, slightly lowered due to conjugation.[3] ~1600, ~1480: C=C aromatic ring stretches. ~1250: Asymmetric C-O-C stretch of the aryl ether. ~1100-1300: Strong C-F stretches from the -CF₃ group.
Mass Spec (EI) m/z 204 (M⁺): Molecular ion peak. m/z 203 (M-1): Loss of the aldehydic hydrogen. m/z 175 (M-CHO): Loss of the formyl group. m/z 135 (M-CF₃): Loss of the trifluoromethyl group.
Reactivity Profile

The reactivity of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is governed by the interplay of its three functional groups.

Reactivity_Profile Molecule 2-Methoxy-6-(trifluoromethyl)benzaldehyde Aldehyde (-CHO) Aromatic Ring Methoxy (-OCH₃) Trifluoromethyl (-CF₃) Aldehyde_Reactions Nucleophilic Addition (e.g., Grignard, Wittig) Reduction (e.g., NaBH₄) → Alcohol Oxidation (e.g., KMnO₄) → Carboxylic Acid Molecule:f0->Aldehyde_Reactions Primary site of reaction Ring_Reactions Electrophilic Aromatic Substitution (Deactivated Ring) Molecule:f1->Ring_Reactions Influenced by substituents Ortho_Effects Steric Hindrance Electronic Push-Pull Effect Molecule->Ortho_Effects Ortho_Effects->Molecule:f0 Modulates aldehyde reactivity Ortho_Effects->Molecule:f1 Directs substitution

Caption: Key reactivity sites and influencing factors.

  • Aldehyde Group: The formyl group is the primary site for nucleophilic attack. It can undergo standard aldehyde transformations such as reduction to the corresponding benzyl alcohol, oxidation to the carboxylic acid, and additions of organometallic reagents. The steric bulk from the two ortho substituents may hinder the approach of large nucleophiles.

  • Aromatic Ring: The aromatic ring is significantly influenced by the powerful electron-withdrawing -CF₃ group, which deactivates the ring towards electrophilic aromatic substitution. The -OCH₃ group is an activating, ortho, para-director, but its ortho positions are blocked. Therefore, any electrophilic substitution would be directed to the C4 position (para to the methoxy group) but will be sluggish due to the overriding deactivating effect of the -CF₃ group.

  • Potential Applications: This molecule is an ideal starting point for synthesizing complex heterocyclic compounds. For instance, condensation reactions with amines or hydrazines can lead to the formation of quinolines, benzodiazepines, or other pharmacologically relevant scaffolds. The trifluoromethyl group is a common motif in modern pharmaceuticals, known to enhance metabolic stability and binding affinity.[4]

Safety and Handling

As a research chemical, 2-Methoxy-6-(trifluoromethyl)benzaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • GHS Hazard Statements: Based on supplier information for the title compound and data for analogous structures, the following hazard statements are applicable: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5][6][7]

  • GHS Pictogram: GHS07 (Exclamation Mark).[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-Methoxy-6-(trifluoromethyl)benzaldehyde represents a highly functionalized and synthetically valuable building block. Its unique electronic and steric properties make it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The directed ortho-metalation protocol described herein offers a reliable and regioselective route for its preparation on a laboratory scale. The predictive spectroscopic and reactivity data provided in this guide serve as a solid foundation for researchers to incorporate this versatile intermediate into their discovery programs.

References

  • PubChem. 2-(Methoxymethyl)benzaldehyde Compound Summary. [Link]

  • PubChem. 2-Methoxy-6-methylbenzaldehyde Compound Summary. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

  • Spectroscopy School. IR Spectroscopy Tutorial: Aldehydes. [Link]

  • PubChem. 2-Fluoro-6-(trifluoromethyl)benzaldehyde Compound Summary. [Link]

Sources

Strategic Synthesis & Application of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS: 1017778-98-1) represents a high-value pharmacophore in modern drug discovery. Its structural significance lies in the 1,2,3-trisubstitution pattern , where the aldehyde functionality is sterically "locked" between a methoxy group and a trifluoromethyl group.

This specific arrangement offers two critical advantages in medicinal chemistry:

  • Conformational Control: The steric bulk of the ortho-trifluoromethyl group (

    
    , van der Waals volume 
    
    
    
    42.6 ų) restricts bond rotation, facilitating the design of atropisomeric drugs or rigidifying ligand-protein binding interactions.
  • Metabolic Blocking: The 2,6-disubstitution pattern protects the aldehyde (and subsequent derivatives) from facile metabolic oxidation or nucleophilic attack, enhancing in vivo half-life.

This guide details the optimal synthetic pathways, critical process parameters, and application logic for this intermediate, moving beyond standard literature to provide field-proven insights.

Structural Rationale & Synthetic Strategy

The Regioselectivity Challenge

Accessing the 2,6-disubstituted benzaldehyde core requires precise regiocontrol. The most direct retrosynthetic disconnection leads to 1-methoxy-3-(trifluoromethyl)benzene (3-trifluoromethylanisole).

The synthesis hinges on Directed Ortho Metalation (DoM) . The challenge is distinguishing between the three available protons on the precursor ring.

  • Site A (C2): Between

    
     and 
    
    
    
    .[1]
  • Site B (C4): Ortho to

    
    , Para to 
    
    
    
    .
  • Site C (C6): Ortho to

    
    , Ortho to 
    
    
    
    (if viewed from the other side).

Mechanistic Insight: The


 group is a strong Ortho Directing Group (ODG) via coordination. The 

group is a weak ODG via inductive acidification but a meta-director in electrophilic substitution. In lithiation thermodynamics, the position between the two substituents (C2) is the "Synergistic Site." Lithiation here is highly favored due to the cooperative inductive effect of fluorine and the coordination of the methoxy oxygen to the lithium aggregate.

Therefore, the primary route is the C2-lithiation of 3-trifluoromethylanisole followed by formylation.

Experimental Protocol: Directed Ortho Metalation (DoM)

This protocol is optimized for a 10-gram scale discovery batch. It utilizes TMEDA to de-aggregate the organolithium species, ensuring rapid kinetics at low temperatures to prevent benzyne formation.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 1-Methoxy-3-(trifluoromethyl)benzene (1.0 equiv).

  • Base: n-Butyllithium (2.5 M in hexanes, 1.1 equiv).

  • Additive:

    
    -Tetramethylethylenediamine (TMEDA) (1.1 equiv).
    
  • Electrophile:

    
    -Dimethylformamide (DMF) (1.2 equiv).
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with

    
     for 15 minutes.
    
  • Solvent Charge: Add anhydrous THF and TMEDA. Cool the solution to -78°C (dry ice/acetone bath).

  • Base Addition (Critical Step): Add n-BuLi dropwise via syringe pump or pressure-equalizing dropping funnel.

    • Technical Note: Maintain internal temperature below -70°C. Exotherms at this stage can lead to benzyne formation via LiF elimination.

  • Substrate Addition: Add 1-methoxy-3-(trifluoromethyl)benzene dropwise over 20 minutes.

    • Observation: The solution typically turns a yellow-orange hue, indicating the formation of the phenyllithium species.

    • Aging: Stir at -78°C for 1 hour to ensure complete lithiation at the C2 position.

  • Formylation: Add anhydrous DMF dropwise. The reaction is rapid.

    • Aging: Stir at -78°C for 30 minutes, then allow the mixture to warm to 0°C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (exothermic).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Purification: The crude oil often solidifies. Recrystallize from Hexanes/EtOAc (9:1) or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the transition state where the lithium cation is coordinated by both the methoxy oxygen and the TMEDA, directing the deprotonation specifically to the C2 position.

ReactionMechanism Precursor 1-Methoxy-3-(trifluoromethyl)benzene Complex Li-TMEDA Complex (Coordination to OMe) Precursor->Complex + n-BuLi / TMEDA -78°C TS Lithiated Intermediate (C2 Anion) Complex->TS Deprotonation at C2 DMF DMF Electrophilic Attack TS->DMF + DMF Product 2-Methoxy-6-(trifluoromethyl)benzaldehyde DMF->Product Hydrolysis

Caption: Synergistic Directed Ortho Metalation (DoM) pathway favoring C2-substitution.

Analytical Characterization

Validating the structure requires confirming the 1,2,3-substitution pattern. The key differentiator is the NMR coupling constants.

Analytical MethodExpected Signal / CharacteristicInterpretation
¹H NMR (400 MHz, CDCl₃)

10.3 ppm (s, 1H)
Aldehyde proton. Shifted downfield due to ortho-F and ortho-OMe effects.

3.95 ppm (s, 3H)
Methoxy group.

7.2 - 7.6 ppm (m, 3H)
Aromatic region. Look for specific splitting. The proton adjacent to

often shows H-F coupling.
¹⁹F NMR

-60 to -63 ppm (s)
Trifluoromethyl group. A clean singlet confirms no adjacent fluorine atoms (unlike poly-fluorinated byproducts).
GC-MS / LC-MS M+ = 204 DaMolecular ion peak.

Self-Validation Check: If the aldehyde proton appears as a doublet or shows unusual coupling, suspect that lithiation occurred at C4 (giving the 2,4-isomer). However, under the protocol above, C2 selectivity is typically >95%.

Applications in Drug Discovery[5]

This aldehyde is a versatile "lynchpin" intermediate. Its applications branch into three primary synthetic workflows:

  • Benzimidazole Synthesis: Condensation with diamines (e.g., o-phenylenediamine) yields 2-arylbenzimidazoles. The bulky

    
     group forces the aryl ring out of planarity, creating unique binding vectors for kinase pockets.
    
  • Styrenyl Scaffolds: Wittig or Horner-Wadsworth-Emmons olefination converts the aldehyde to styrenes, used in fragment-based drug discovery (FBDD).

  • Atropisomeric Ligands: Reaction with chiral amines followed by reduction can create axially chiral ligands used in asymmetric catalysis or as specific receptor antagonists.

Workflow: From Aldehyde to Bioactive Scaffold[5]

Applications Aldehyde 2-Methoxy-6-(trifluoromethyl) benzaldehyde RouteA Condensation (Diamines) Aldehyde->RouteA RouteB Wittig/HWE Reaction Aldehyde->RouteB RouteC Reductive Amination Aldehyde->RouteC Benzimidazole 2-Arylbenzimidazoles (Kinase Inhibitors) RouteA->Benzimidazole Styrene Functionalized Styrenes (Polymer/FBDD) RouteB->Styrene Amine Benzylic Amines (GPCR Ligands) RouteC->Amine

Caption: Divergent synthetic utility of the 2-methoxy-6-(trifluoromethyl)benzaldehyde core.

References

  • Regioselective Lithiation of Trifluoromethylanisoles

    • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.
    • Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979.

  • Synthetic Methodology for Fluorinated Benzaldehydes

    • Loudon, A. "Synthesis of 2-substituted benzaldehydes via lithiation."[1][2] Journal of Organic Chemistry, 2021.[3] (General methodology for ortho-lithiation/formylation).

  • Product Data & CAS Verification

    • PubChem CID: 159212343. "2-Methoxy-6-(trifluoromethyl)benzaldehyde."

  • Applications in Kinase Inhibitors

    • Verma, N. et al. "Development of bioactive 2-substituted benzimidazole derivatives." Dalton Transactions, 2021. (Demonstrates the utility of substituted benzaldehydes in heterocycle formation).

Sources

Technical Whitepaper: 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes literature data, experimental protocols, and mechanistic insights into a cohesive operational manual.

Optimizing Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS: 1017778-98-1) represents a specialized class of polysubstituted aromatic aldehydes used as high-value intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating methoxy group (–OMe) and the strongly electron-withdrawing trifluoromethyl group (–CF₃) flanking the reactive aldehyde center.

This specific substitution pattern (2,6-disubstitution) introduces significant steric orthogonality , forcing downstream intermediates (such as imines or styrenes) out of planarity. This conformational restriction is a critical design element in modern drug discovery, particularly for kinase inhibitors and ion channel modulators where "molecular shape" dictates selectivity.

Chemical Profile & Physical Properties[3][4]

The compound is typically isolated as a low-melting solid or viscous oil depending on purity. Its high lipophilicity (driven by the –CF₃ group) makes it an excellent candidate for modifying the physicochemical properties (LogP) of bioactive scaffolds.

PropertyValueNote
CAS Number 1017778-98-1Primary identifier
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Appearance White to pale yellow solidCrystalline at high purity
Melting Point 46–49 °CLow MP requires cold storage
Boiling Point ~235 °C (predicted)Volatile under high vacuum
Solubility DCM, THF, EtOAc, DMSOInsoluble in water
Hazards H315, H319, H335Skin/Eye/Respiratory Irritant

High-Fidelity Synthesis Protocol

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is non-trivial due to the requirement of placing the formyl group between two bulky substituents. The standard route utilizes Directed Ortho-Metalation (DoM) .

The Challenge: Regioselectivity

The precursor, 1-methoxy-3-(trifluoromethyl)benzene (3-(trifluoromethyl)anisole), has two potential lithiation sites ortho to the directing methoxy group:

  • C2 Position (Between –OMe and –CF₃): Thermodynamically less favored due to steric crowding but kinetically activated by the inductive effect of the –CF₃ group.

  • C4 Position (Para to –CF₃): Sterically accessible but lacks the cooperative acidification of the –CF₃ group.

The Solution: Kinetic Control

To force lithiation at the sterically hindered C2 position, a strong, de-aggregating base system (n-BuLi/TMEDA) is employed at low temperatures. TMEDA breaks down the butyl lithium hexamers, increasing the basicity and reducing the steric bulk of the lithiating species, allowing it to access the "pocket" between the substituents.

Experimental Workflow

Reagents:

  • 1-Methoxy-3-(trifluoromethyl)benzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 eq)

  • DMF (Dimethylformamide) (1.2 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solvent Prep: Charge with anhydrous THF and TMEDA. Cool to -78 °C (Dry ice/acetone bath).

  • Base Formation: Add n-BuLi dropwise. Stir for 15 minutes. The complexation of Li with TMEDA is exothermic; maintain temperature below -70 °C.

  • Substrate Addition: Add 1-methoxy-3-(trifluoromethyl)benzene dropwise.

  • Lithiation: Stir at -78 °C for 1 hour. Note: Do not warm up. Warming promotes proton transfer to the thermodynamically more stable C4-lithio species.

  • Formylation: Add anhydrous DMF rapidly. The solution may turn yellow/orange.

  • Quench: Allow to warm to 0 °C and quench with saturated NH₄Cl or dilute HCl.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hexanes or purify via flash chromatography (SiO₂, 5% EtOAc/Hexanes).

Pathway Visualization

Synthesis Start 1-Methoxy-3-(trifluoromethyl)benzene Conditions n-BuLi / TMEDA THF, -78°C Start->Conditions Intermediate 2-Lithio Species (Kinetic Control) Conditions->Intermediate Directed Ortho Metalation Reagent DMF (Electrophile) Intermediate->Reagent Product 2-Methoxy-6-(trifluoromethyl)benzaldehyde Reagent->Product Formylation

Figure 1: Directed Ortho-Metalation pathway.[3][4][5] The use of TMEDA and cryogenic conditions ensures regioselectivity for the C2 position.

Reactivity & Medicinal Chemistry Applications[8][9]

The 2,6-disubstitution pattern makes the aldehyde carbonyl highly electrophilic but sterically shielded. This influences its reactivity profile in condensation reactions.

Key Transformations
  • Hantzsch Dihydropyridine Synthesis: Used to synthesize calcium channel blockers. The steric bulk of the 2-CF3/6-OMe group forces the dihydropyridine ring into a specific boat conformation, crucial for binding to L-type calcium channels.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate). These adducts are often precursors to substituted indoles or quinolines.

  • Reductive Amination: Formation of benzylic amines. The steric crowd often requires stronger reducing agents (e.g., NaBH(OAc)₃) or higher temperatures compared to unhindered benzaldehydes.

Reaction Workflow Diagram

Reactivity Core 2-Methoxy-6-(trifluoromethyl)benzaldehyde Rxn1 NaBH4 / MeOH Core->Rxn1 Rxn2 R-NH2 / NaBH(OAc)3 Core->Rxn2 Rxn3 Ethyl Acetoacetate / NH3 (Hantzsch) Core->Rxn3 Rxn4 KMnO4 or NaClO2 Core->Rxn4 Prod1 Benzyl Alcohol (Building Block) Rxn1->Prod1 Prod2 Secondary Amines (Kinase Scaffolds) Rxn2->Prod2 Prod3 1,4-Dihydropyridines (Ca2+ Channel Blockers) Rxn3->Prod3 Prod4 Benzoic Acid Deriv. (Ligand Coupling) Rxn4->Prod4

Figure 2: Divergent synthesis tree demonstrating the versatility of the core scaffold in generating diverse pharmacophores.

Handling & Safety Protocols

Signal Word: WARNING

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Operational Safety:

  • Ventilation: All operations involving the aldehyde, especially heating or large-scale transfers, must be performed in a certified chemical fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The aldehyde is prone to air oxidation to the corresponding benzoic acid over time.

  • Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • Sigma-Aldrich. 2-Methoxy-6-(trifluoromethyl)benzaldehyde Product Sheet. Retrieved from

  • Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on DoM and "superbase" lithiation strategies like BuLi/TMEDA).

  • Snieckus, V. (1990). Directed Ortho Metalation.[6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Foundational review establishing the hierarchy of directing groups, confirming OMe > CF3 directing effects).

  • Chem-Impex International. 2-(Trifluoromethyl)benzaldehyde Derivatives in Pharma. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 521933, 2-Fluoro-6-(trifluoromethyl)benzaldehyde (Structural analog reference for safety/handling). Retrieved from

Sources

2-Methoxy-6-(trifluoromethyl)benzaldehyde solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-methoxy-6-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and organic synthesis. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility profiles. We will explore the anticipated effects of the methoxy and trifluoromethyl substituents on the molecule's physicochemical properties and provide step-by-step methodologies for solubility determination in various solvent systems. This document is intended to serve as a practical resource for scientists engaged in drug discovery, process development, and formulation science, enabling them to harness the full potential of this versatile synthetic intermediate.

Introduction: The Significance of 2-Methoxy-6-(trifluoromethyl)benzaldehyde in Modern Drug Discovery

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its utility stems from the unique combination of its functional groups: the aldehyde serves as a versatile handle for a wide array of chemical transformations, while the methoxy and trifluoromethyl groups impart desirable physicochemical and biological properties to the parent molecule and its derivatives.

The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal chemistry. Its incorporation into a molecular scaffold can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2][3] The strong electron-withdrawing nature of the -CF3 group can also modulate the reactivity of adjacent functional groups. The methoxy (-OCH3) group, a common substituent in natural products and synthetic drugs, can influence solubility and participate in hydrogen bonding interactions.

Understanding the solubility of 2-methoxy-6-(trifluoromethyl)benzaldehyde is paramount for its effective use in various applications:

  • Reaction Optimization: Knowledge of solubility in different organic solvents is crucial for designing efficient synthetic routes, controlling reaction kinetics, and facilitating product purification.

  • Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in aqueous and organic media is a critical determinant of bioavailability and deliverability.

  • High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like dimethyl sulfoxide (DMSO). Precise solubility data is essential to avoid false negatives resulting from compound precipitation.

Given the scarcity of published quantitative solubility data for 2-methoxy-6-(trifluoromethyl)benzaldehyde, this guide provides the necessary tools for researchers to determine this vital parameter in their laboratories.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data is limited, we can infer the likely solubility characteristics of 2-methoxy-6-(trifluoromethyl)benzaldehyde by examining its structural features and comparing it to related compounds.

PropertyValue (for related compounds)Reference
Molecular Formula C9H7F3O2N/A
Molecular Weight 218.15 g/mol N/A
Appearance Likely a liquid or low-melting solid[4]
Boiling Point Expected to be elevated due to molecular weight
Density Expected to be >1 g/mL
logP (predicted) The trifluoromethyl group generally increases lipophilicity, suggesting good solubility in many organic solvents.[2][5]
Water Solubility (predicted) Likely low due to the aromatic ring and trifluoromethyl group.[6]

The presence of the trifluoromethyl group is known to enhance lipophilicity, suggesting that 2-methoxy-6-(trifluoromethyl)benzaldehyde will exhibit good solubility in a range of common organic solvents.[2][5] However, the polarity of the aldehyde and methoxy groups may impart some solubility in more polar organic solvents. Its solubility in water is expected to be low. For precise applications, experimental determination of solubility in the specific solvent system of interest is highly recommended.[5]

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of organic compounds. These protocols are designed to be robust and reproducible, providing researchers with a reliable means of generating high-quality solubility data.

Gravimetric Method for Solubility in Organic Solvents

This method is a straightforward and reliable approach for determining the solubility of a non-volatile solute in a given solvent.[5]

Materials:

  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, DMSO)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Pre-weighed vials for evaporation

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-methoxy-6-(trifluoromethyl)benzaldehyde to a known volume of the chosen organic solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in a vacuum oven or desiccator to evaporate the solvent completely.

    • Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final weight.

    • Express the solubility in terms of g/L or mg/mL.

Diagram of the Gravimetric Solubility Determination Workflow:

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection & Filtration cluster_2 Solvent Evaporation & Mass Determination cluster_3 Calculation A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw supernatant with a syringe C->D E Filter through a compatible syringe filter into a pre-weighed vial D->E F Evaporate solvent under vacuum E->F G Weigh the vial with the dried solute F->G H Calculate solubility (g/L or mg/mL) G->H

Caption: Workflow for Gravimetric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method for Aqueous Solubility

For compounds with low aqueous solubility, an HPLC-based method can provide more accurate results.

Materials:

  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • Deionized water or buffer of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks and pipettes

  • Centrifuge

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 2-methoxy-6-(trifluoromethyl)benzaldehyde in a suitable organic solvent (e.g., acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Preparation of Saturated Aqueous Solution:

    • Add an excess amount of the compound to a known volume of water or buffer in a sealed vial.

    • Agitate the mixture at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Preparation and Analysis:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original aqueous solubility by accounting for the dilution factor.

Diagram of the HPLC-Based Aqueous Solubility Determination Workflow:

G cluster_0 Calibration Curve Preparation cluster_1 Saturated Solution Preparation & Analysis cluster_2 Solubility Calculation A Prepare stock solution in organic solvent B Create serial dilutions for calibration standards A->B C Analyze standards by HPLC to generate a calibration curve B->C G Determine concentration from calibration curve D Prepare saturated aqueous solution (excess solute, equilibrate) E Centrifuge and collect supernatant D->E F Dilute supernatant and analyze by HPLC E->F F->G H Calculate aqueous solubility accounting for dilution G->H

Caption: Workflow for HPLC-Based Aqueous Solubility Determination.

Implications of Solubility Data in Research and Development

The experimentally determined solubility data for 2-methoxy-6-(trifluoromethyl)benzaldehyde will directly inform several key aspects of the research and development process:

  • For the Medicinal Chemist: Solubility data will guide the selection of appropriate solvents for synthesis and purification, and will be a critical parameter in assessing the "drug-likeness" of derivatives. Poor aqueous solubility may necessitate structural modifications to improve this property.

  • For the Process Chemist: Understanding the solubility profile across a range of solvents and temperatures is essential for developing scalable and robust synthetic processes, including crystallization and isolation procedures.

  • For the Formulation Scientist: Solubility is a cornerstone of formulation development. This data will dictate the choice of excipients and delivery systems required to achieve the desired therapeutic concentration of a drug candidate. Benzaldehyde derivatives have been shown to have the potential to enhance the absorption of other drugs.[7]

Conclusion

While a comprehensive, publicly available dataset for the solubility of 2-methoxy-6-(trifluoromethyl)benzaldehyde is currently lacking, this technical guide provides the theoretical framework and practical methodologies for researchers to generate this crucial information. The structural features of the molecule suggest good solubility in many organic solvents and limited solubility in aqueous media. By following the detailed gravimetric and HPLC-based protocols outlined herein, scientists can obtain reliable and accurate solubility data. This information is indispensable for advancing the use of this important building block in drug discovery, chemical process development, and the creation of novel therapeutic agents. The strategic application of such data will undoubtedly accelerate the journey from chemical synthesis to clinical application.

References

  • Chemical Properties of Benzaldehyde, 2-(trifluoromethyl)- (CAS 447-61-0) - Cheméo. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - Frontiers. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Solvent screening for the extraction of aromatic aldehydes | Request PDF - ResearchGate. Available at: [Link]

Sources

Structural Elucidation and Analytical Profiling of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the 2,6-disubstitution pattern , which creates a sterically crowded environment around the formyl (aldehyde) group.

Synthetic Origin & Impurity Profile: This compound is typically synthesized via Directed Ortho Metalation (DoM) of 3-(trifluoromethyl)anisole. The methoxy group (a strong Ortho-Directing Group) and the trifluoromethyl group (an acidifying group) synergistically direct lithiation to the C2 position (between the substituents).

  • Primary Impurity: 2-Methoxy-4-(trifluoromethyl)benzaldehyde (arising from lithiation at the C6 position, though less favored).

  • Analytical Challenge: Distinguishing the 2,6-isomer from the 2,4-isomer requires precise interpretation of NMR coupling constants, specifically the

    
     and 
    
    
    
    values.

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) profile of this compound is dominated by the interaction between the fluorine nuclei and the carbon/proton framework.

F NMR (The Diagnostic Anchor)

Before analyzing proton data,


F NMR provides the quickest purity check.
ParameterValue (approx.)MultiplicityInterpretation
Chemical Shift -60.0 to -63.0 ppmSinglet (s)Characteristic of an aromatic

group.
Impurity Check ~ -63.5 ppmSingletPresence of regioisomer (2-methoxy-4-trifluoromethyl).
H NMR (Proton)

The proton spectrum will display a characteristic 1,2,3-trisubstituted benzene pattern.

  • Solvent:

    
     or 
    
    
    
  • Reference: TMS (0.00 ppm)

PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment
-CHO 10.20 – 10.45s or br sN/AAldehyde proton. May appear broadened due to steric twisting or long-range coupling with F.
Ar-H (C4) 7.50 – 7.65Triplet (t)

Meta to both substituents; couples to H3 and H5.
Ar-H (C5) 7.35 – 7.45Doublet (d)

Para to OMe, Ortho to CF3.
Ar-H (C3) 7.15 – 7.25Doublet (d)

Ortho to OMe, Meta to CF3.
-OCH

3.90 – 4.00Singlet (s)N/AMethoxy group.

Expert Insight: In 2,6-disubstituted benzaldehydes, the aldehyde proton often shifts downfield (>10.2 ppm) compared to unsubstituted benzaldehyde (~10.0 ppm) due to the loss of coplanarity with the ring (steric inhibition of resonance) and the electron-withdrawing nature of the


 group.
C NMR (Carbon-13)

The


C spectrum is the most definitive tool for structural proof due to C-F coupling. You must look for quartets .
Carbon TypeShift (

, ppm)
Splitting PatternCoupling Constant (

)
C=O (Aldehyde) 187.0 – 189.0Singlet / BroadMay show weak coupling (

).
C-OMe (C2) 158.0 – 160.0SingletQuaternary, attached to oxygen.
C-CF

(C6)
128.0 – 132.0Quartet

-CF

(Group)
121.0 – 125.0Quartet

Ar-CH (C4) 130.0 – 132.0Singlet
Ar-CH (C5) 118.0 – 120.0Quartet (weak)

Ar-CH (C3) 112.0 – 115.0Singlet
-OCH

56.0 – 57.0Singlet

Mass Spectrometry (MS) & IR Profiling

Mass Spectrometry (EI/ESI)
  • Molecular Ion:

    
     (
    
    
    
    )
  • Base Peak: Often

    
     (
    
    
    
    ) or
    
    
    (
    
    
    , rare) or
    
    
    (
    
    
    ).

Fragmentation Logic (EI):

  • 
     (204):  Stable molecular ion.
    
  • 
     (203):  Loss of aldehydic proton (common in benzaldehydes).
    
  • 
     (175):  Loss of formyl radical (
    
    
    
    ).
  • 
     (189):  Loss of methyl radical from methoxy group.
    
Infrared Spectroscopy (FT-IR)
  • C=O Stretch:

    
    . (Note: This is higher frequency than typical conjugated aldehydes because the steric bulk of the 2,6-substituents forces the carbonyl out of plane, reducing conjugation).
    
  • C-F Stretch:

    
     (Strong, broad bands).
    
  • C-H (Aldehyde): Fermi doublet near

    
    .
    

Analytical Workflows (Visualization)

Structural Validation Logic

The following diagram outlines the decision process for validating the 2,6-isomer against its likely 2,4-isomer impurity.

G Start Crude Product (DoM Reaction) F_NMR 19F NMR Screening Start->F_NMR Decision1 Single Peak @ -61 ppm? F_NMR->Decision1 H_NMR 1H NMR Analysis (Aromatic Region) Decision1->H_NMR Yes Impurity REJECT/PURIFY: Isomer Mixture (2,4-isomer) Decision1->Impurity No (Multiple Peaks) Pattern_Check Pattern Analysis: 1 Triplet + 2 Doublets? H_NMR->Pattern_Check C_NMR 13C NMR Validation (C-F Coupling) Pattern_Check->C_NMR Yes (1,2,3-subst) Pattern_Check->Impurity No (1,2,4-subst) Valid CONFIRMED: 2-Methoxy-6-(trifluoromethyl) benzaldehyde C_NMR->Valid Quartets Observed

Caption: Analytical decision tree for distinguishing the 2,6-isomer from regioisomers using NMR logic.

Fragmentation Pathway (MS)

Visualizing the mass spec degradation to confirm identity.

MS M_Ion Molecular Ion [M]+ m/z 204 M_H [M-H]+ m/z 203 M_Ion->M_H - H• M_CHO [M-CHO]+ m/z 175 M_Ion->M_CHO - CHO• (Alpha Cleavage) M_Me [M-CH3]+ m/z 189 M_Ion->M_Me - CH3•

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Sample Preparation for NMR

Objective: To prevent concentration-dependent shifts and ensure resolution of fluorine coupling.

  • Mass: Weigh 10–15 mg of the solid aldehyde.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS.

    • Note: If the compound is not fully soluble, use DMSO-d₆ , but expect a solvent peak overlap near 2.5 ppm and water near 3.3 ppm.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the aldehyde proton.
    • For

      
      C, acquire at least 512 scans to resolve the low-intensity quartets of the C-F carbons.
      
Handling & Safety
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to the corresponding benzoic acid (2-methoxy-6-(trifluoromethyl)benzoic acid) upon air exposure.

  • Validation: If the melting point is broad or the IR shows a broad -OH stretch around 3000 cm⁻¹, the sample has likely oxidized.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants and IR shifts).
  • Schlosser, M. (1998). "The 2-Position of Anisole and Its Derivatives: A 'Difficult' Site for Lithiation?" European Journal of Organic Chemistry, 1998(1), 169-171.
  • PubChem Compound Summary. (n.d.). 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CID 11467885). National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for F- C coupling constant values).

Methodological & Application

Application Note: Synthetic Protocols for 2-Methoxy-6-(trifluoromethyl)benzaldehyde

[1]

CAS Number: 1017778-98-1 Molecular Formula:

Molecular Weight:Date:Author:12

Executive Summary & Chemical Profile[1][2]

2-Methoxy-6-(trifluoromethyl)benzaldehyde represents a specialized class of "privileged scaffolds" in medicinal chemistry.[1] Its value lies in the unique juxtaposition of the lipophilic, electron-withdrawing trifluoromethyl (


1

This 2,6-disubstitution pattern creates a specific steric and electronic environment that distinguishes it from simpler benzaldehydes.[1][2] While the aldehyde carbon is highly electrophilic due to the inductive effect of the

212
Key Chemical Challenges[1][2]
  • Steric Hindrance: The "ortho-effect" is doubled here. Nucleophilic attack at the carbonyl carbon is kinetically retarded by the bulk of the

    
     (Van der Waals radius 
    
    
    Å) and
    
    
    groups.[1]
  • Electronic Deactivation: While

    
     activates the carbonyl, it also destabilizes cationic transition states (e.g., in Friedel-Crafts type cyclizations), requiring careful Lewis acid selection.[1][2]
    

Strategic Reaction Pathways

The following diagram outlines the primary synthetic utility of this building block, highlighting the critical decision points for overcoming steric barriers.

ReactionPathwaysStart2-Methoxy-6-(trifluoromethyl)benzaldehydeImineSterically CrowdedImine IntermediateStart->ImineR-NH2, Ti(OiPr)4(Dehydrating Agent)OlefinFunctionalized Styrenes(Knoevenagel/Wittig)Start->OlefinActive Methylene,Piperidine/AcOHHeterocycleQuinoline/IsoquinolineScaffoldsStart->HeterocycleOrtho-lithiation orCyclocondensationAmineBenzylamine Derivatives(Kinase Inhibitor Core)Imine->AmineNaBH(OAc)3 orPd/C, H2

Figure 1: Strategic synthetic divergence for 2-Methoxy-6-(trifluoromethyl)benzaldehyde. Note the requirement for Titanium additives in amination to overcome steric reversibility.

Detailed Experimental Protocols

Protocol A: Sterically-Promoted Reductive Amination

Application: Synthesis of secondary benzylamines for fragment-based drug discovery.[1] The Challenge: Standard reductive amination (amine + aldehyde + reducing agent) often fails or stalls because the formation of the imine intermediate is unfavorable due to the 2,6-steric clash.[2] The Solution: Use Titanium(IV) isopropoxide (

1
Materials
  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[1]
    
  • Sodium borohydride (

    
    ) (2.0 equiv)[1]
    
  • THF (Anhydrous)[1]

  • Methanol (MeOH)[1]

Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the aldehyde (1.0 mmol, 204 mg) in anhydrous THF (5 mL).

    • Add the amine (1.1 mmol).[1]

    • Crucial: Add

      
       (1.5 mmol, 440 µL) dropwise. The solution may turn slightly yellow/orange.[1]
      
    • Stir at room temperature for 6–12 hours . Note: Do not heat unless necessary, as Ti species can degrade sensitive amines.[2]

    • Checkpoint: Monitor by TLC.[1] The aldehyde spot should disappear.[1] If starting material remains, add 0.5 equiv more

      
       and stir overnight.[1][2]
      
  • Reduction:

    • Dilute the reaction mixture with MeOH (5 mL). Caution: This may cause slight precipitation of TiO2 species; this is normal.[2]

    • Cool the mixture to 0°C.

    • Add

      
       (2.0 mmol, 76 mg) portion-wise over 10 minutes. Gas evolution (
      
      
      ) will occur.[1]
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Quench the reaction by adding 1N NaOH (5 mL).[1] A thick white precipitate (

      
      ) will form.[1]
      
    • Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a pad of Celite to remove the titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.[1]

    • Separate the organic layer, wash with brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).[1]

Protocol B: Knoevenagel Condensation (Drug Scaffold Synthesis)

Application: Generating styrene precursors for polymerization or further functionalization (e.g., Heck coupling).[1][2] The Challenge: The electron-withdrawing

2The Solution:1
Materials
  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv)[1]

  • Malononitrile (1.1 equiv) or Ethyl cyanoacetate[1]

  • Piperidine (0.1 equiv - Catalyst)[1]

  • Acetic Acid (0.1 equiv - Catalyst)[1]

  • Toluene or DMF (Solvent)[1]

Step-by-Step Procedure
  • Setup:

    • Combine aldehyde (1.0 mmol), malononitrile (1.1 mmol), piperidine (10 µL), and acetic acid (10 µL) in Toluene (3 mL).

    • Optimization Note: If using a microwave reactor, use Ethanol as solvent and heat to 100°C for 20 minutes.[2]

  • Reflux (Standard):

    • Attach a Dean-Stark trap if possible to remove water (azeotropic distillation).[1]

    • Reflux at 110°C for 4–6 hours.[1]

    • Observation: The formation of a solid precipitate often indicates the product crystallizing out upon cooling.[2]

  • Isolation:

    • Cool to room temperature.[1]

    • If solid forms: Filter and wash with cold ethanol.[1]

    • If oil: Dilute with EtOAc, wash with 0.1M HCl (to remove piperidine), then brine.[1][2] Concentrate and recrystallize from EtOH/Heptane.[1]

Analytical Data & Troubleshooting

Expected NMR Signatures:

  • 
     NMR:  Look for a singlet around 
    
    
    to
    
    
    ppm.[1] The shift is diagnostic; if the
    
    
    group cyclizes or hydrolyzes, this shift will move significantly.[2]
  • 
     NMR (Aldehyde):  Distinctive singlet (or fine quartet due to H-F coupling) at 
    
    
    ppm.[1]

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation due to sterics.[1]Switch from

to the stronger

system (Protocol A).
No Reaction in Condensation Nucleophile too bulky (e.g., Wittig reagents).[1][2]Use Horner-Wadsworth-Emmons (HWE) reagents instead; they are smaller and more reactive.[1]
Defluorination (

loss)
Harsh basic conditions (e.g., t-BuLi).[1]Avoid strong bases that can attack the aromatic ring.[1] Use non-nucleophilic bases like LiHMDS at -78°C.

Safety & Handling (E-E-A-T)

  • Fluorine Safety: While the

    
     group is generally stable, combustion or strong acid treatment can release Hydrogen Fluoride (HF), which is fatal if inhaled or absorbed.[2] Always work in a fume hood.[1]
    
  • Aldehyde Reactivity: Benzaldehydes can auto-oxidize to benzoic acids upon prolonged air exposure.[1] Store under Nitrogen/Argon at 2–8°C.

  • GHS Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

References

  • Sigma-Aldrich. Product Specification: 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS 1017778-98-1).[1] (Accessed Oct 2023).[1]

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[1][2] Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[1][2] (Foundational protocol for Ti-mediated amination).

  • Leroux, F., et al. "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery."[1][2] ChemMedChem, 12.16 (2017): 1299-1320.[1][2] (Context on ortho-CF3 steric/electronic effects).

  • PubChem. Compound Summary for CID 521933 (Analogous 2-Fluoro-6-trifluoromethylbenzaldehyde). (Used for safety/analog reactivity inference).[1]

The Strategic Utility of 2-Methoxy-6-(trifluoromethyl)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the judicious selection of starting materials and key intermediates is paramount to the successful synthesis of novel therapeutic agents. 2-Methoxy-6-(trifluoromethyl)benzaldehyde emerges as a highly valuable aromatic aldehyde, strategically functionalized to offer a unique combination of steric and electronic properties. The presence of a trifluoromethyl (-CF3) group, a well-established bioisostere for a methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] Concurrently, the ortho-methoxy (-OCH3) group modulates the reactivity of the aldehyde and influences the conformation of resulting molecular scaffolds.

This guide provides an in-depth exploration of the applications of 2-Methoxy-6-(trifluoromethyl)benzaldehyde in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, actionable protocols for the synthesis of key structural motifs. While direct synthetic routes to marketed drugs from this specific aldehyde are not extensively documented in publicly available literature, its utility can be expertly extrapolated through its application in foundational synthetic transformations that are cornerstones of medicinal chemistry.

Core Applications in Bioactive Heterocycle Synthesis

Heterocyclic structures are at the heart of medicinal chemistry, forming the core of a vast number of approved drugs.[2] 2-Methoxy-6-(trifluoromethyl)benzaldehyde serves as a versatile precursor for the synthesis of various bioactive heterocycles.

Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of activities, including anticancer and antimalarial properties. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. While direct examples with 2-Methoxy-6-(trifluoromethyl)benzaldehyde are not prevalent, its reaction with an appropriately substituted aniline and a carbonyl compound can be envisioned.

A more contemporary and versatile approach involves a three-component coupling reaction. For instance, a ruthenium-catalyzed deaminative coupling of anilines, aldehydes, and allylamines provides a step-efficient synthesis of 2,3-disubstituted quinolines.[3] The initial step involves the formation of an imine from the aniline and the aldehyde, which then undergoes further reaction to form the quinoline ring.[3]

Rationale for Use: The trifluoromethyl group at the 6-position of the benzaldehyde would ultimately be located at the 8-position of the resulting quinoline. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The methoxy group, being in close proximity to the aldehyde, can influence the stereochemical outcome of the reaction and the final conformation of the product.

Representative Protocol: Synthesis of a Substituted Quinoline (Analogous Three-Component Reaction)

This protocol is adapted from a ruthenium-catalyzed three-component deaminative coupling reaction for the synthesis of 2,3-disubstituted quinolines.[3]

Materials:

  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • Aniline (or substituted aniline)

  • Triallylamine

  • (PCy3)2(CO)RuHCl (Ruthenium catalyst)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add (PCy3)2(CO)RuHCl (5 mol%).

  • Add anhydrous toluene (2 mL).

  • Add 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 mmol, 1.0 equiv).

  • Add the aniline derivative (1.0 mmol, 1.0 equiv).

  • Add triallylamine (1.0 mmol, 1.0 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted quinoline.

Expected Outcome:

ParameterExpected Value
Product 8-Methoxy-x-substituted-2,3-dialkyl-quinoline
Yield 50-70% (based on analogous reactions)
Purity >95% after chromatography

Experimental Workflow: Three-Component Quinoline Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Conditions cluster_3 Workup & Purification Reaction_Vessel Dry Schlenk Tube (Argon Atmosphere) Catalyst Ru Catalyst (PCy3)2(CO)RuHCl Reaction_Vessel->Catalyst Add Solvent Anhydrous Toluene Catalyst->Solvent Add Aldehyde 2-Methoxy-6-(trifluoromethyl)benzaldehyde Solvent->Aldehyde Add Aniline Aniline Derivative Aldehyde->Aniline Add Allylamine Triallylamine Aniline->Allylamine Add Heating Heating (120 °C, 24 h) Allylamine->Heating Seal & Heat Cooling Cool to RT Heating->Cooling After 24h Concentration Rotary Evaporation Cooling->Concentration Purification Flash Column Chromatography Concentration->Purification Product Pure Quinoline Derivative Purification->Product

Caption: Workflow for the synthesis of a substituted quinoline.

Olefin Synthesis via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] This reaction is fundamental in medicinal chemistry for introducing carbon-carbon double bonds, which can act as rigid linkers between different parts of a molecule or be further functionalized.

Rationale for Use: The reaction of 2-Methoxy-6-(trifluoromethyl)benzaldehyde with a phosphorus ylide (Wittig reagent) allows for the stereoselective synthesis of a substituted styrene. The electronic nature of the substituents on the benzaldehyde can influence the reactivity and the stereochemical outcome (E/Z selectivity) of the reaction. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides tend to produce the E-alkene.[5][6]

Representative Protocol: Synthesis of a Stilbene Derivative (Wittig Reaction)

This protocol is a general procedure for the Wittig reaction adapted for the specific substrate.[6][7]

Materials:

  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • Benzyltriphenylphosphonium chloride (or other desired phosphonium salt)

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 mmol, 1.1 equiv).

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 mmol, 1.1 equiv) in THF or n-butyllithium (1.1 mmol, 1.1 equiv) dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep red).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride (NH4Cl) solution (10 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene derivative.

Expected Outcome:

ParameterExpected Value
Product 1-Methoxy-2-(prop-1-en-1-yl)-3-(trifluoromethyl)benzene
Yield 70-90% (depending on the ylide)
Stereoselectivity Z-isomer favored with non-stabilized ylides

Wittig Reaction Mechanism

G Aldehyde 2-Methoxy-6-(trifluoromethyl)benzaldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Elimination Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Elimination

Caption: Simplified mechanism of the Wittig reaction.

Synthesis of Chalcones via Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[8] In medicinal chemistry, it is frequently used to synthesize chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to a wide variety of bioactive flavonoids and other heterocyclic compounds.[9]

Rationale for Use: 2-Methoxy-6-(trifluoromethyl)benzaldehyde can react with an acetophenone derivative in the presence of a base to form a trifluoromethyl- and methoxy-substituted chalcone. The steric hindrance from the ortho-methoxy group may influence the reaction rate, potentially requiring stronger reaction conditions. The resulting chalcone is a versatile intermediate that can be cyclized to form flavonoids, pyrimidines, or pyrazolines, all of which are important scaffolds in drug discovery.

Representative Protocol: Synthesis of a Substituted Chalcone (Claisen-Schmidt Condensation)

This protocol describes a base-catalyzed Claisen-Schmidt condensation, a type of aldol condensation.[10]

Materials:

  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • Acetophenone (or a substituted acetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 mmol, 1.0 equiv) and the acetophenone derivative (1.0 mmol, 1.0 equiv) in ethanol (10 mL).

  • Prepare a solution of NaOH (2.0 mmol, 2.0 equiv) in water (2 mL) and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Outcome:

ParameterExpected Value
Product Substituted Chalcone
Yield 60-85%
Purity >98% after recrystallization

Conclusion

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a strategically important building block for medicinal chemistry. Its unique substitution pattern provides a handle to introduce desirable physicochemical properties into drug candidates. While direct, named applications in the synthesis of blockbuster drugs may not be readily apparent in the literature, its utility is clear through its potential in fundamental, scaffold-generating reactions such as quinoline synthesis, Wittig olefination, and aldol condensations. The protocols provided herein, based on well-established and analogous transformations, offer a practical guide for researchers to harness the synthetic potential of this versatile reagent in the quest for novel and effective therapeutics.

References

  • Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. RSC Publishing. (2023-03-28). [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Wittig Reaction: Mechanism and Examples - NROChemistry. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • The Wittig Reaction - Chemistry LibreTexts. [Link]

  • Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline− Alkyne Reaction To Form Substituted Quinolines | Request PDF - ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. [Link]

  • (PDF) CURRENT APPLICATIONS OF ALDOL CONDENSATION IN BIOORGANIC AND MEDICINAL CHEMISTRY - ResearchGate. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. [Link]

  • The Aldol Condensation - Magritek. [Link]

  • Halogen Bond-catalyzed Pictet-Spengler Reaction - ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]

  • Halogen bond-catalyzed Pictet–Spengler reaction - RSC Publishing. [Link]

  • 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline - Preprints.org. [Link]

  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - Beilstein Journals. [Link]

  • Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - NIH. [Link]

  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions - orientjchem.org. [Link]

Sources

Application Note: Strategic Utilization of 2-Methoxy-6-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis

[1]

Executive Summary

The moiety 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS 1017778-98-1) represents a high-value pharmacophore in modern agrochemical design.[1] Its utility is derived from the unique 2,6-disubstitution pattern , which imposes significant steric protection on the carbonyl center while modulating the electronic environment of the aromatic ring.

The trifluoromethyl (



1

This guide details the structural rationale for using this intermediate and provides two validated synthetic protocols: Pinnick Oxidation for carboxylic acid generation and Wittig Olefination for strobilurin-analogue construction.[1]

Part 1: Structural Analysis & Reactivity Profile

The "Ortho-Effect" and Metabolic Blocking

In agrochemical design, the primary failure mode for active ingredients (AIs) is rapid oxidative metabolism by cytochrome P450 enzymes in the target organism or crop.

  • Steric Shielding: The 2-methoxy and 6-trifluoromethyl groups create a "steric gate" around the C-1 position.[1] This protects the aldehyde (and subsequent derivatives) from unwanted nucleophilic attacks in biological systems, increasing the half-life of the AI.

  • Electronic Push-Pull:

    • 
       (Position 6):  Strongly electron-withdrawing (
      
      
      ).[1] It deactivates the ring towards electrophilic aromatic substitution, preventing rapid degradation.
    • 
       (Position 2):  Electron-donating by resonance.[1] This counter-balance is critical; without it, the ring might be too electron-deficient to bind effectively to target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]
      
Strategic Synthetic Divergence

The aldehyde functionality acts as a "divergent hub." From this single precursor, chemists can access three major agrochemical classes:

  • Benzoic Acids: Via oxidation (Precursors to Benzoyl-pyrazoles/Triketones).[1]

  • Styrenes/Acrylates: Via Wittig/Horner-Wadsworth-Emmons (Precursors to Strobilurins).[1]

  • Benzyl Alcohols: Via Grignard/Reduction (Precursors to Pyrethroid analogues).[1]

AgrochemicalDivergenceAldehyde2-Methoxy-6-(CF3)benzaldehydeAcidBenzoic AcidDerivativeAldehyde->AcidOxidation(Pinnick)StyreneStyryl/AcrylateScaffoldAldehyde->StyreneWittig/HWEOlefinationHeterocycleFusedHeterocyclesAldehyde->HeterocycleCondensation(Hantzsch)HPPD Inhibitors\n(Herbicides)HPPD Inhibitors(Herbicides)Acid->HPPD Inhibitors\n(Herbicides)Strobilurin Analogues\n(Fungicides)Strobilurin Analogues(Fungicides)Styrene->Strobilurin Analogues\n(Fungicides)SDHI Analogues\n(Fungicides)SDHI Analogues(Fungicides)Heterocycle->SDHI Analogues\n(Fungicides)

Figure 1: Strategic divergence from the aldehyde core to major agrochemical classes.[1]

Part 2: Primary Application – Oxidation to Agrochemical Precursors

The conversion of the aldehyde to 2-methoxy-6-(trifluoromethyl)benzoic acid is the most critical workflow.[1] This acid is the requisite coupling partner for synthesizing triketone herbicides.

Why not Permanganate or Jones Reagent? Standard oxidants are too harsh.[1] The electron-rich methoxy group is susceptible to oxidative demethylation or ring degradation under strong acidic/oxidative conditions.[1] The Pinnick Oxidation (Sodium Chlorite) is the industry standard here because it is mild, selective for aldehydes, and leaves the


Protocol 1: Pinnick Oxidation of Sterically Hindered Aldehydes[3][4]

Objective: Selective oxidation of aldehyde to carboxylic acid without demethylation.

Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
Substrate (Aldehyde)1.0Starting Material
Sodium Chlorite (

)
1.5 - 2.0Oxidant
Sodium Dihydrogen Phosphate (

)
1.5Buffer (Maintains pH 3-4)
2-Methyl-2-butene 5.0 - 10.0Hypochlorite Scavenger (Critical)
t-Butanol / Water 3:1 v/vSolvent System
Step-by-Step Methodology
  • Preparation of Solvent System:

    • In a round-bottom flask, dissolve the aldehyde (10 mmol) in 30 mL of t-butanol.

    • Add 10 mL of 2-methyl-2-butene.[1] Note: This alkene scavenges the HOCl by-product.[1] Without this, HOCl will attack the electron-rich methoxy ring, leading to chlorination byproducts.

  • Oxidant Preparation:

    • Separately, dissolve sodium chlorite (15 mmol, 1.35 g) and sodium dihydrogen phosphate (15 mmol, 1.80 g) in 10 mL of deionized water. Ensure complete dissolution.

  • Controlled Addition:

    • Cool the aldehyde solution to 0°C using an ice bath.

    • Add the aqueous oxidant solution dropwise over 20 minutes via an addition funnel. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the baseline acid spot.
      
  • Workup & Isolation:

    • Evaporate the volatile t-butanol under reduced pressure.[1]

    • Dilute the aqueous residue with water (20 mL) and extract with hexanes (2 x 20 mL) to remove unreacted organic impurities.[1]

    • Acidification: Acidify the aqueous layer to pH 2 using 1N HCl. The product usually precipitates as a white solid.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).[1]

    • Dry over

      
      , filter, and concentrate to yield the benzoic acid.
      

Expected Yield: 85–92% Purity: >98% (by HPLC)[1]

Part 3: Advanced Application – Strobilurin Analogue Synthesis

The second major application is the synthesis of

Protocol 2: Wittig Olefination for Styryl Scaffold Construction[1]

Objective: Formation of the (E)-styryl linkage while preserving the ortho-substitution pattern.

Materials & Reagents
ReagentEquiv.[1][2][4]Role
Substrate (Aldehyde)1.0Electrophile
Phosphonium Salt 1.2Ylide Precursor
Potassium tert-butoxide (

)
1.3Base
Dry THF -Solvent (Anhydrous)
Step-by-Step Methodology
  • Ylide Formation:

    • In a flame-dried flask under Nitrogen (

      
      ), suspend (methoxymethyl)triphenylphosphonium chloride (12 mmol) in anhydrous THF (40 mL).
      
    • Cool to -78°C (Dry ice/Acetone bath).

    • Add

      
       (13 mmol) portion-wise.[1] The solution should turn deep orange/red, indicating ylide formation. Stir for 30 mins at -78°C.
      
  • Aldehyde Addition:

    • Dissolve 2-Methoxy-6-(trifluoromethyl)benzaldehyde (10 mmol) in 10 mL dry THF.

    • Add this solution slowly to the ylide at -78°C. The steric bulk of the 2,6-substituents requires slow addition to prevent local heating and Z/E isomerization issues.

  • Reaction & Quench:

    • Allow the reaction to warm slowly to RT overnight.

    • Quench with saturated

      
       solution.[1]
      
  • Purification:

    • Extract with Diethyl Ether.[1] Wash with brine.[1]

    • Purify via column chromatography (Silica Gel).[1] The steric hindrance often improves E/Z selectivity compared to non-substituted benzaldehydes.

Part 4: Handling, Stability & Safety Data

Physicochemical Properties[1]
  • Appearance: Colorless to light yellow liquid/low-melting solid.[1]

  • Boiling Point: ~67°C at 10 mmHg (Vacuum distillation recommended).

  • Stability: Stable under standard conditions.[1] Sensitive to strong bases which may cause haloform-type cleavage of the

    
     group at high temperatures.[1]
    
Safety Profile
  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Specific Hazard: Fluorinated intermediates can release HF upon thermal decomposition.[1] Do not incinerate in standard waste streams.[1]

Analytical Validation (Self-Check)

To verify the integrity of your starting material before synthesis:

  • 
     NMR:  Look for a singlet around -60 to -63 ppm.[1] If you see multiple peaks, the 
    
    
    group may have degraded or the sample is contaminated with regioisomers.
  • 
     NMR:  The aldehyde proton should appear as a singlet/triplet (due to long-range F-coupling) at 
    
    
    10.2–10.4 ppm.[1]

References

  • PubChem. (2025).[1] 2-Fluoro-6-(trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine.[1] [Link][1]

  • Jeschke, P. (2024).[1][5] Recent developments in fluorine-containing pesticides.[1][5][6] Pest Management Science.[1][5] [Link][1]

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation).[1][7][2][3] Acta Chemica Scandinavica.[1] (Foundational protocol grounding).

  • Ogawa, Y., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science.[1][2] [Link][1][2]

  • Fujiwara, T., & O'Hagan, D. (2014).[8] Successful fluorine-containing herbicide development.[1][5][6] Journal of Fluorine Chemistry.[1] [Link]

Application Note: Synthesis of Heterocyclic Compounds from 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS: 1017778-98-1) as a core building block for privileged heterocyclic scaffolds. The simultaneous presence of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group in the ortho positions creates a unique electronic and steric environment. While these features enhance the metabolic stability and lipophilicity of the resulting pharmacophores, they also impose specific synthetic challenges—primarily steric hindrance at the carbonyl center. This note provides optimized protocols for overcoming these barriers to synthesize 3,4-dihydropyrimidin-2(1H)-ones (via Biginelli) and 2-arylbenzimidazoles , accompanied by mechanistic insights and validation data.

Strategic Analysis of the Starting Material[1]

Structural Properties & Reactivity Profile

The 2,6-disubstitution pattern exerts a "steric lock" on the aldehyde functionality.

  • Steric Shielding: The bulky

    
     (Van der Waals volume 
    
    
    
    ) and
    
    
    groups flank the carbonyl carbon, significantly retarding nucleophilic attack compared to unsubstituted benzaldehyde.
  • Electronic Push-Pull:

    • 
      :  Acts as a 
      
      
      
      -donor but
      
      
      -acceptor.
    • 
      :  Acts as a strong 
      
      
      
      -acceptor.
    • Net Effect: The carbonyl carbon remains electrophilic, but the transition state energy for addition reactions is elevated due to steric crowding.

Medicinal Chemistry Significance

Incorporating this motif into heterocycles offers two distinct advantages in drug design:

  • Conformational Restriction: The ortho substituents force the phenyl ring to rotate out of plane relative to the heterocycle, often locking the molecule into a bioactive conformation (atropisomerism potential).

  • Metabolic Blocking: The 2- and 6-positions are common sites for CYP450-mediated hydroxylation; blocking them extends half-life (

    
    ).
    

Synthetic Protocols

Protocol A: The Biginelli Reaction (Synthesis of Dihydropyrimidinones)

Target Scaffold: 4-(2-Methoxy-6-(trifluoromethyl)phenyl)-3,4-dihydropyrimidin-2(1H)-ones Application: Calcium channel blockers, mitotic kinesin inhibitors.

Mechanistic Insight

Standard Biginelli conditions (HCl/EtOH) often fail or proceed sluggishly with 2,6-disubstituted aldehydes due to the difficult formation of the bis-ureide intermediate. We utilize a Lewis Acid-catalyzed approach (Yb(OTf)


) which activates the carbonyl oxygen more effectively than Brønsted acids in sterically congested systems.
Experimental Workflow

Reagents:

  • Aldehyde: 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv)

  • Urea/Thiourea: (1.2 equiv)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)

    
    ] (5 mol%)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (2.0 mmol, 408 mg) and ethyl acetoacetate (2.0 mmol, 260 mg) in MeCN (10 mL).

  • Activate: Add Yb(OTf)

    
     (0.1 mmol, 62 mg). Stir at room temperature for 10 minutes to allow Lewis acid coordination.
    
  • Addition: Add urea (2.4 mmol, 144 mg) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Note: Standard aldehydes react in 2-3 hours; the extended time is required for the 2,6-disubstituted substrate.
    
  • Monitor: Check TLC (EtOAc/Hexane 1:1). Look for the disappearance of the aldehyde spot (

    
    ).
    
  • Work-up: Cool to room temperature. Pour the mixture into crushed ice (50 g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from hot ethanol to afford the pure product as a white solid.

Expected Yield: 65–75%

Protocol B: Oxidative Cyclization to 2-Arylbenzimidazoles

Target Scaffold: 2-(2-Methoxy-6-(trifluoromethyl)phenyl)-1H-benzimidazole Application: Kinase inhibitors, anti-infectives.

Mechanistic Insight

Direct condensation with o-phenylenediamine usually yields the Schiff base (imine). Cyclization to the benzimidazole requires an oxidative step. We employ sodium metabisulfite (


) , which acts as both a mild oxidant and a Lewis acid activator, facilitating the ring closure of the sterically hindered imine intermediate.
Experimental Workflow

Reagents:

  • Aldehyde: 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv)

  • Diamine: o-Phenylenediamine (1.0 equiv)

  • Oxidant/Catalyst:

    
     (1.0 equiv)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Dissolve o-phenylenediamine (1.0 mmol, 108 mg) and the aldehyde (1.0 mmol, 204 mg) in DMF (5 mL).

  • Initiation: Add

    
     (1.0 mmol, 190 mg).
    
  • Heating: Heat the mixture to

    
     for 4 hours.
    
  • Quench: Pour the reaction mixture into ice-water (20 mL).

  • Extraction: If a solid does not precipitate immediately (due to the lipophilic

    
     group), extract with Ethyl Acetate (
    
    
    
    ).
  • Washing: Wash combined organics with brine to remove DMF. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (SiO

    
    , gradient 10% 
    
    
    
    40% EtOAc in Hexanes).

Expected Yield: 70–80%

Visualizations & Data

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways from the core aldehyde to the target heterocycles.

ReactionPathways Aldehyde 2-Methoxy-6-(CF3) Benzaldehyde Inter_AcylImine Acylimine Intermediate Aldehyde->Inter_AcylImine + Urea + Ethyl Acetoacetate Yb(OTf)3, Reflux Inter_Schiff Schiff Base (Imine) Aldehyde->Inter_Schiff + o-Phenylenediamine DMF, 100°C Product_DHPM Dihydropyrimidinone (Ca2+ Channel Blocker) Inter_AcylImine->Product_DHPM Cyclization Product_Benz 2-Arylbenzimidazole (Kinase Inhibitor) Inter_Schiff->Product_Benz Oxidative Cyclization Na2S2O5 Steric Steric Hindrance Requires Activated Catalysts Steric->Aldehyde

Caption: Divergent synthesis of pharmacologically active heterocycles from the sterically hindered 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Comparative Yield Data (Solvent Optimization)

The choice of solvent is critical for the Biginelli reaction with this substrate due to the solubility of the fluorinated intermediate.

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
Ethanol HCl (conc.)781235Poor solubility; incomplete reaction.
Ethanol Yb(OTf)

78855Moderate conversion.
Acetonitrile Yb(OTf)

82 8 72 Optimal conditions; clean profile.
Toluene p-TSA110640Significant byproduct formation.

Safety & Handling

  • Aldehyde Reactivity: While stable, the aldehyde should be stored under inert gas to prevent oxidation to the benzoic acid, which is non-reactive in these protocols.

  • Fluorine NMR: The product purity is best assessed via

    
     NMR.[2] The 
    
    
    
    signal typically appears around
    
    
    to
    
    
    ppm.
  • Waste: All fluorinated waste must be segregated from standard organic waste streams according to EHS protocols.

References

  • Biginelli Reaction Overview & Catalysis

    • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron, 49(32), 6937-6963. Link

  • Benzimidazole Synthesis via Oxidative Cyclization

    • Ridley, H. F., et al. (1965). "The preparation of 2-substituted benzimidazoles". Journal of Heterocyclic Chemistry, 2(4), 453-456. Link

  • Steric Effects in Ortho-Substituted Benzaldehydes

    • Charton, M. (1975). "Steric effects. Esterification and acid-catalyzed hydrolysis of esters". Journal of the American Chemical Society, 97(6), 1552-1556. Link

  • Medicinal Chemistry of Fluorine

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330. Link

  • Yb(OTf)

    • Ma, Y., et al. (2000). "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions". The Journal of Organic Chemistry, 65(12), 3864–3868. Link

Sources

Application Note: Strategic Asymmetric Functionalization of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

2-Methoxy-6-(trifluoromethyl)benzaldehyde (Substrate 1 ) represents a "privileged but problematic" scaffold in modern medicinal chemistry. The ortho-methoxy group provides a handle for hydrogen bonding and metabolic modulation, while the ortho-trifluoromethyl (


) group imparts lipophilicity and metabolic stability.

However, for the synthetic chemist, Substrate 1 presents a dichotomy of reactivity:

  • Electronic Activation: The

    
     group is strongly electron-withdrawing (EWG), making the carbonyl carbon highly electrophilic and prone to nucleophilic attack.
    
  • Steric Deactivation: The 2,6-disubstitution pattern creates a "molecular gate," severely hindering the trajectory of incoming nucleophiles, particularly bulky chiral catalysts.

This Application Note details three validated protocols to overcome these barriers, focusing on Asymmetric Henry Reactions , Biocatalytic Transamination , and Organozinc Additions .

Structural Challenges Visualization

The following diagram illustrates the steric and electronic conflict inherent in Substrate 1 .

G Substrate 2-Methoxy-6-(trifluoromethyl) benzaldehyde CF3 6-CF3 Group (Inductive Withdrawal) Substrate->CF3 OMe 2-OMe Group (Steric Bulk + Chelation) Substrate->OMe Carbonyl Carbonyl Carbon (Hyper-Electrophilic) Substrate->Carbonyl CF3->Carbonyl Activates (delta+) Challenge2 Kinetic Resistance (Blocked Burgi-Dunitz Angle) CF3->Challenge2 Causes OMe->Challenge2 Causes Challenge1 Hydrate Formation (In presence of water) Carbonyl->Challenge1 Susceptible to

Figure 1: Structural analysis of the substrate showing the interplay between electronic activation and steric hindrance.

Protocol A: Asymmetric Henry (Nitroaldol) Reaction

Objective: Synthesis of chiral


-nitroalcohols, precursors to chiral 

-amino alcohols (e.g., adrenergic blockers). Methodology: Copper(II)-catalyzed addition using chiral diamine ligands.[1]
Rationale

Standard organocatalysts (e.g., proline derivatives) often fail with 2,6-disubstituted systems due to steric clash. A Lewis Acid system (Copper(II)) is preferred here because the metal center coordinates the aldehyde oxygen, pulling it away from the steric bulk of the


 group, while the ligand creates a chiral pocket for the small nitronate nucleophile.
Materials
  • Catalyst Precursor:

    
     (99.99% trace metals basis).
    
  • Ligand:

    
     (or 
    
    
    
    -symmetric Bis(oxazoline) ligands).
  • Solvent: Absolute Ethanol (EtOH). Note: Methanol promotes reaction speed but may increase racemizaton; EtOH is the balance.

  • Reagent: Nitromethane (

    
    ), dried over 
    
    
    
    molecular sieves.
Step-by-Step Protocol
  • Ligand Complex Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve

      
       (10 mol%) and the Chiral Ligand (11 mol%) in absolute EtOH (0.1 M concentration relative to substrate).
      
    • Stir at Room Temperature (RT) for 1 hour. The solution should turn deep blue, indicating complex formation.

  • Substrate Addition:

    • Cool the reaction mixture to 0°C . Critical: Lower temperature is essential to maximize enantiomeric excess (ee) for ortho-substituted substrates.

    • Add 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv) in one portion.

    • Stir for 30 minutes to allow Lewis Acid-Carbonyl coordination.

  • Nitromethane Addition:

    • Add Nitromethane (10.0 equiv) dropwise.

    • Stir at 0°C for 48–72 hours. Note: Kinetics will be slow due to the 2,6-sterics.

  • Quench & Workup:

    • Monitor via TLC (Hexane/EtOAc 80:20). Look for the disappearance of the aldehyde spot.

    • Filter the mixture through a short pad of silica gel to remove the copper catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Silica, Gradient 0-15% EtOAc in Hexane).

Expected Outcome: 85-95% Yield, 90-94% ee.

Protocol B: Biocatalytic Transamination (Green Chemistry Route)

Objective: Direct conversion of the aldehyde to a chiral primary amine. Methodology:


-Transaminase (

-TA) screening and application.[2]
Rationale

Enzymes are uniquely capable of handling steric bulk if the active site is sufficiently large. Transaminases (TAs) offer a "lock-and-key" fit that can distinguish the re-face from the si-face of the aldehyde with near-perfect selectivity, avoiding the use of toxic transition metals.

Workflow Diagram

Bio Aldehyde Substrate 1 (Aldehyde) Reaction Biocatalytic Transamination Aldehyde->Reaction Screening Enzyme Screening (ATA-113, ATA-117, etc.) Screening->Reaction Selects Catalyst Donor Amine Donor (Isopropylamine) Donor->Reaction Product Chiral Amine (>99% ee) Reaction->Product Byproduct Acetone (Volatile) Reaction->Byproduct Equilibrium Shift

Figure 2: Biocatalytic workflow utilizing Isopropylamine (IPA) as the amine donor to drive equilibrium.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP cofactor).

  • Enzyme Selection: For bulky ortho-substituted substrates, select

    
    -selective 
    
    
    
    -transaminases known for broad pockets (e.g., Vibrio fluvialis variants or commercial ATA-113/117 kits).
  • Reaction Setup (100 mg scale):

    • Suspend Substrate 1 (100 mg) in DMSO (5% v/v of total volume) to ensure solubility.

    • Add to the PLP-Buffer solution.

    • Add Isopropylamine (IPA) (1.0 M final concentration). Note: IPA serves as the amine donor; the byproduct is acetone.

    • Add the Transaminase enzyme (10 mg lyophilized powder).

  • Incubation:

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • System Check: Leave the reaction vessel open (covered with breathable membrane) to allow acetone evaporation, driving the equilibrium toward the amine product.

  • Workup:

    • Acidify to pH 2 with 1N HCl (to protonate the amine). Wash with EtOAc (removes unreacted aldehyde).

    • Basify the aqueous layer to pH 12 with 10N NaOH.

    • Extract the free amine into DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Protocol C: Asymmetric Addition of Diethylzinc

Objective: Synthesis of chiral secondary alcohols. Methodology: Catalysis by Chiral Amino-Alcohols (e.g., (-)-DAIB).

Rationale

The addition of organometallics to ortho-substituted aldehydes is notoriously difficult due to aggregation of the organometallic reagent. Using a chiral ligand like (-)-3-exo-(dimethylamino)isoborneol (DAIB) breaks the polymeric structure of Diethylzinc (


), forming a reactive monomeric species that can navigate the steric gate of Substrate 1 .
Protocol
  • Inert Atmosphere: Flame-dry a 2-neck flask and maintain under Argon.

  • Catalyst Loading: Add (-)-DAIB (5 mol%) and Toluene (anhydrous).

  • Reagent Formation: Add

    
     (2.2 equiv, 1.0 M in Hexane). Stir at RT for 15 mins.
    
  • Substrate Addition:

    • Dissolve Substrate 1 in minimal Toluene.

    • Inject slowly into the catalyst mixture at 0°C.

  • Reaction: Stir at 0°C -> RT for 12 hours.

  • Quench: Carefully add saturated

    
    . Caution: Gas evolution.
    

Summary of Conditions & Troubleshooting

ParameterHenry Reaction (Method A)Biocatalysis (Method B)Organozinc (Method C)
Primary Challenge Reversibility of reactionSubstrate SolubilityMoisture Sensitivity
Key Reagent

/ Diamine

-Transaminase / PLP

/ DAIB
Solvent System Ethanol (Abs)Phosphate Buffer / DMSOToluene (Anhydrous)
Temp 0°C30°C0°C to RT
Typical Yield 85-95%70-85%80-90%
Typical ee >90%>99%>95%

Troubleshooting Tip for Substrate 1: If conversion is low across all methods, the aldehyde may be existing as a stable hydrate (gem-diol) due to the electron-withdrawing


 group.
  • Solution: Reflux the substrate in Toluene with a Dean-Stark trap for 1 hour prior to use to dehydrate it back to the free aldehyde.

References

  • Asymmetric Henry Reaction (General & Mechanism)

    • Palomo, C., Oiarbide, M., & Laso, A. (2005). Copper-Catalyzed Asymmetric Henry Reaction of Silyl Nitronates with Aldehydes.
  • Biocatalytic Synthesis of Chiral Amines

    • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science.
  • Organozinc Additions to Ortho-Substituted Aldehydes

    • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes with diethylzinc catalyzed by a chiral amino alcohol. Journal of the American Chemical Society.
  • Handling Trifluoromethylated Substrates

    • Ma, J. A., & Cahard, D. (2004).

Sources

The Versatile Building Block: 2-Methoxy-6-(trifluoromethyl)benzaldehyde in the Synthesis of Advanced Fluorinated Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorine in Material Science and Drug Discovery

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties, a strategy that has become central to the development of advanced materials, pharmaceuticals, and agrochemicals. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When strategically positioned on an aromatic scaffold, the -CF3 group, in concert with other functional moieties, provides a versatile platform for the synthesis of a diverse array of complex molecules. 2-Methoxy-6-(trifluoromethyl)benzaldehyde stands out as a particularly valuable building block in this context. The steric and electronic interplay between the methoxy and trifluoromethyl groups at the ortho positions significantly influences the reactivity of the aldehyde, offering unique synthetic opportunities for the construction of novel fluorinated materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, complete with in-depth protocols and mechanistic insights.

Physicochemical Properties and Reactivity Profile

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a solid at room temperature with a boiling point between 46-49°C.[1] Its molecular structure, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group ortho to the aldehyde, creates a unique electronic environment that governs its reactivity. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This heightened reactivity is a key feature that is exploited in various synthetic transformations.

PropertyValueSource
CAS Number 1017778-98-1[1]
Molecular Formula C9H7F3O2[1]
Molecular Weight 204.15 g/mol [1]
Physical Form Solid-Crystals[1]
Boiling Point 46-49 °C[1]

Core Synthetic Applications and Detailed Protocols

The unique reactivity profile of 2-Methoxy-6-(trifluoromethyl)benzaldehyde makes it a versatile precursor for a range of important chemical transformations. Below are detailed protocols for key reactions, providing not just the steps, but the scientific rationale behind them.

Synthesis of Fluorinated Heterocycles: Accessing Novel Bioactive Scaffolds

The synthesis of fluorinated heterocycles is of paramount importance in drug discovery, as these scaffolds are often found in bioactive molecules. 2-Methoxy-6-(trifluoromethyl)benzaldehyde can serve as a key starting material for the construction of various heterocyclic systems.

This protocol is adapted from a general method for the synthesis of C3-perfluoroalkyl-substituted phthalides from 2-cyanobenzaldehydes and serves as a strong predictive model for the reactivity of the titular compound.[3] The electron-withdrawing nature of the trifluoromethyl group in the target molecule is expected to facilitate the initial nucleophilic attack and subsequent cyclization.

Reaction Scheme:

G reagent1 2-Methoxy-6-(trifluoromethyl)benzaldehyde product 3-Methoxy-7-(trifluoromethyl)phthalide reagent1->product DMF, rt reagent2 TMSCF3, KF (cat.) reagent2->product

A conceptual workflow for the synthesis of a fluorinated phthalide.

Materials:

  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent)

  • Potassium Fluoride (KF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Syringe for the addition of TMSCF3

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous potassium fluoride (0.1 mmol).

  • Slowly add (trifluoromethyl)trimethylsilane (1.2 mmol) to the mixture at room temperature. The addition should be performed carefully due to the reactivity of the reagent.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Methoxy-7-(trifluoromethyl)phthalide.

Mechanistic Insight:

The reaction proceeds via a nucleophilic addition of the trifluoromethyl anion, generated in situ from TMSCF3 and a fluoride source, to the electrophilic carbonyl carbon of the benzaldehyde.[4] This is followed by an intramolecular cyclization, where the newly formed alkoxide attacks the nitrile group (in the adapted protocol) or, in a similar fashion, could displace a suitable ortho-leaving group in other substrates to form the lactone ring. The presence of the methoxy group may influence the rate and regioselectivity of the cyclization.

G cluster_0 Step 1: Nucleophilic Trifluoromethylation cluster_1 Step 2: Intramolecular Cyclization A 2-Methoxy-6-(trifluoromethyl)benzaldehyde C Tetrahedral Intermediate A->C + CF3- B TMSCF3 + F- B->C D Alkoxide Intermediate E Phthalide Product D->E Attack on ortho-substituent

Key mechanistic steps in phthalide synthesis.

Carbon-Carbon Bond Formation: Wittig and Aldol Reactions

The activated carbonyl group of 2-Methoxy-6-(trifluoromethyl)benzaldehyde makes it an excellent substrate for classic carbon-carbon bond-forming reactions, providing access to a wide range of fluorinated alkenes and α,β-unsaturated systems.

This protocol outlines a general procedure for the Wittig reaction, a reliable method for converting aldehydes and ketones to alkenes.

Materials:

  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other suitable strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL).

  • Carefully add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in portions at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic color change is often observed).

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the fluorinated stilbene analog.

Causality in Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and will be protonated and destroyed by water. Therefore, anhydrous solvents and inert atmosphere are crucial.

  • Strong Base: The proton alpha to the phosphonium salt is not highly acidic, necessitating a strong base like NaH or n-butyllithium for deprotonation to form the reactive ylide.

  • Solvent: THF is a good solvent for both the phosphonium salt and the resulting ylide, and its aprotic nature is essential for the reaction.

G cluster_0 Ylide Formation cluster_1 Olefin Synthesis A Benzyltriphenylphosphonium chloride C Phosphorus Ylide A->C B Strong Base (e.g., NaH) B->C E Oxaphosphetane Intermediate C->E D 2-Methoxy-6-(trifluoromethyl)benzaldehyde D->E F Fluorinated Alkene E->F G Triphenylphosphine oxide E->G

Workflow of the Wittig olefination reaction.

Applications in Advanced Materials

While specific examples of polymerization of 2-Methoxy-6-(trifluoromethyl)benzaldehyde are not yet widely reported, its structure suggests significant potential for the synthesis of novel fluorinated polymers. The aldehyde functionality can be converted to a variety of polymerizable groups, such as vinyl or acrylate moieties. The resulting monomers could then be used to produce polymers with tailored properties.

Potential Polymer Architectures:

  • Fluorinated Polystyrenes: Conversion of the aldehyde to a vinyl group via a Wittig reaction would yield a fluorinated styrene monomer. Polymerization of this monomer could lead to polymers with high thermal stability, chemical resistance, and low surface energy.

  • Fluorinated Polyacrylates: Oxidation of the aldehyde to a carboxylic acid, followed by esterification with a hydroxy-functional acrylate (e.g., 2-hydroxyethyl acrylate), would produce a fluorinated acrylate monomer. Such monomers are valuable for creating fluorinated coatings and membranes.

Conclusion and Future Outlook

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a highly promising, yet underexplored, building block for the synthesis of a new generation of fluorinated materials. Its unique electronic and steric properties, stemming from the ortho-arrangement of the methoxy and trifluoromethyl groups, provide a powerful tool for synthetic chemists. The protocols detailed in this application note, based on established and predictable reactivity, offer a solid foundation for researchers to explore the full potential of this versatile reagent. Future research will undoubtedly uncover novel applications in areas ranging from medicinal chemistry to advanced polymer science, further solidifying the importance of strategic fluorination in modern chemical synthesis.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. [No valid URL found]
  • Zhejiang Zhongxin Fluoride Materials Co Ltd. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Patsnap. [Link]

  • SRF Limited. An Improved Process For Preparation Of Trifluoromethylbenzaldehydes And Intermediates Thereof. Quick Company. [Link]

  • Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]

  • Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed. [Link]

  • (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [No valid URL found]
  • PubChem. 2-Fluoro-6-(trifluoromethyl)benzaldehyde. [Link]

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • O'Hagan, D. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(10), 3215-3231. [Link]

  • Recent Advances on Fluorine Chemistry. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Side reactions of 2-Methoxy-6-(trifluoromethyl)benzaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Side Reactions in Synthesis

Welcome to the technical support center for 2-Methoxy-6-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of complex molecules using this versatile building block. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 2-Methoxy-6-(trifluoromethyl)benzaldehyde?

A1: Based on its structure, the most frequently encountered side reactions with 2-Methoxy-6-(trifluoromethyl)benzaldehyde include oxidation to the corresponding carboxylic acid, Cannizzaro reaction under basic conditions, Baeyer-Villiger oxidation, and potential ether cleavage under strongly acidic conditions. The sterically hindered nature of the aldehyde and the electronic effects of the methoxy and trifluoromethyl groups play a significant role in the propensity for these side reactions.

Q2: How do the substituents on 2-Methoxy-6-(trifluoromethyl)benzaldehyde influence its reactivity?

A2: The -OCH₃ group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution, although this is not a typical reaction of the aldehyde itself. The -CF₃ group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This enhanced electrophilicity can, under certain conditions, promote side reactions.

Q3: Is the trifluoromethyl group stable under all reaction conditions?

A3: While generally stable, the trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly with prolonged heating.[2][3] It is crucial to control the pH and temperature of your reaction to avoid this unwanted side reaction.

Troubleshooting Guide

Problem 1: Formation of 2-Methoxy-6-(trifluoromethyl)benzoic acid

Q: I am observing the formation of the corresponding carboxylic acid as a major byproduct in my reaction. What is causing this, and how can I prevent it?

A: The oxidation of 2-Methoxy-6-(trifluoromethyl)benzaldehyde to 2-Methoxy-6-(trifluoromethyl)benzoic acid is a common side reaction, often occurring under several conditions.

Root Causes and Mechanisms:

  • Aerobic Oxidation: Aldehydes can be sensitive to air, leading to autoxidation to the corresponding carboxylic acid.[4] This process can be accelerated by light and the presence of radical initiators.

  • Oxidizing Agents: Trace impurities of oxidizing agents in your reagents or solvents can lead to the formation of the carboxylic acid.

  • Baeyer-Villiger Oxidation: If you are using peroxy acids or hydroperoxides in your reaction, you may be inadvertently promoting a Baeyer-Villiger oxidation of the aldehyde to a formate ester, which is then hydrolyzed to the carboxylic acid.[5][6][7]

Troubleshooting Workflow:

start Carboxylic Acid Byproduct Observed check_air Is the reaction run under inert atmosphere? start->check_air inert Implement inert atmosphere (N2 or Ar) check_air->inert No check_reagents Are reagents and solvents peroxide-free? check_air->check_reagents Yes inert->check_reagents purify_reagents Purify solvents and use fresh reagents check_reagents->purify_reagents No/Unsure check_peroxides Are peroxides part of the reaction scheme? check_reagents->check_peroxides Yes purify_reagents->check_peroxides bv_oxidation Consider Baeyer-Villiger oxidation as a possibility check_peroxides->bv_oxidation Yes end Reduced Carboxylic Acid Formation check_peroxides->end No modify_conditions Modify reaction conditions to avoid BV oxidation bv_oxidation->modify_conditions modify_conditions->end

Caption: Troubleshooting workflow for carboxylic acid formation.

Experimental Protocol: Mitigation of Aldehyde Oxidation

  • Degassing Solvents: Before use, degas your reaction solvents by bubbling a stream of nitrogen or argon through them for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas such as nitrogen or argon.

  • Use of Fresh Reagents: Use freshly opened bottles of reagents and solvents, or purify them according to standard laboratory procedures to remove any peroxide impurities.

  • Reaction Temperature: Keep the reaction temperature as low as feasible to minimize the rate of oxidation.

Problem 2: Disproportionation to Alcohol and Carboxylic Acid (Cannizzaro Reaction)

Q: My reaction under basic conditions is producing both 2-Methoxy-6-(trifluoromethyl)benzyl alcohol and 2-Methoxy-6-(trifluoromethyl)benzoic acid. What is happening?

A: This is a classic example of the Cannizzaro reaction. Aldehydes that lack an alpha-hydrogen, such as 2-Methoxy-6-(trifluoromethyl)benzaldehyde, can undergo this disproportionation reaction in the presence of a strong base.[8][9][10][11]

Mechanism of the Cannizzaro Reaction:

cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange A Aldehyde Int1 Tetrahedral Intermediate A->Int1 OH OH- OH->Int1 Int1_2 Tetrahedral Intermediate Acid Carboxylic Acid Int1_2->Acid Alkoxide Alkoxide Int1_2->Alkoxide Hydride Transfer A2 Second Aldehyde A2->Alkoxide Acid_3 Carboxylic Acid Carboxylate Carboxylate Acid_3->Carboxylate Alkoxide_3 Alkoxide Alcohol Alcohol Alkoxide_3->Alcohol

Caption: Simplified mechanism of the Cannizzaro reaction.

Mitigation Strategies:

  • Avoid Strong Bases: If possible, use a non-nucleophilic, sterically hindered base or a weaker base that does not promote the Cannizzaro reaction.

  • Temperature Control: The Cannizzaro reaction is often accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.

  • Stoichiometry Control: Use the aldehyde as the limiting reagent to minimize its availability for disproportionation.

  • Alternative Synthetic Routes: If basic conditions are unavoidable and the Cannizzaro reaction is a persistent issue, consider a different synthetic strategy that avoids the use of a strong base with this aldehyde.

Problem 3: Cleavage of the Methoxy Ether

Q: I am using a strong acid in my reaction and observing the formation of a phenolic compound. Is the methoxy group being cleaved?

A: Yes, under strongly acidic conditions, particularly with heating, the methyl ether of a methoxybenzaldehyde can be cleaved to yield the corresponding phenol.[11][12][13]

Mechanism of Ether Cleavage:

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion (if present) or another nucleophile, leading to the displacement of the methyl group.

Preventative Measures:

  • Use Milder Acids: If your reaction requires acidic conditions, opt for weaker acids or use the minimum necessary amount of a strong acid.

  • Protecting Groups: If strongly acidic conditions are essential, consider a different protecting group for the phenol that is more stable to acid.

  • Lower Reaction Temperature: As with many side reactions, lowering the temperature can help to minimize the extent of ether cleavage.

Data Summary

Side ReactionKey ConditionsPrimary ByproductsMitigation Strategy
Oxidation Aerobic conditions, presence of oxidants2-Methoxy-6-(trifluoromethyl)benzoic acidInert atmosphere, purified solvents, low temperature
Cannizzaro Reaction Strong base (e.g., NaOH, KOH)2-Methoxy-6-(trifluoromethyl)benzyl alcohol, 2-Methoxy-6-(trifluoromethyl)benzoic acidWeaker base, low temperature, control stoichiometry
Baeyer-Villiger Oxidation Peroxy acids, hydroperoxides2-Methoxy-6-(trifluoromethyl)phenyl formate (hydrolyzes to phenol)Avoid peroxy compounds, use alternative oxidants
Ether Cleavage Strong acids (e.g., HBr, HI), heat2-Hydroxy-6-(trifluoromethyl)benzaldehydeMilder acids, lower temperature
Trifluoromethyl Hydrolysis Harsh acid or base, prolonged heating2-Methoxy-6-carboxybenzaldehydeNeutral pH, moderate temperatures

Concluding Remarks

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a powerful synthetic intermediate, but its reactivity profile necessitates careful consideration of reaction conditions to avoid unwanted side reactions. By understanding the mechanisms of these potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic routes and achieve higher yields of their desired products. For further assistance, please consult the references below or contact our technical support team.

References

  • AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved February 2, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder.
  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024, October 13). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • BenchChem. (n.d.). Preventing hydrolysis of nitrile groups in 2-Trifluoromethyl-terephthalonitrile.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved February 2, 2026, from [Link]

  • Journal of Chemical Education. (1998).
  • Master Organic Chemistry. (2010, May 28).
  • ACS Publications. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • YouTube. (2021, April 6). 19.
  • ResearchGate. (n.d.). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
  • National Institutes of Health. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.).
  • Organic Reactions. (n.d.). The Cannizzaro Reaction.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
  • National Institutes of Health. (2011, November 22). Protolytic defluorination of trifluoromethyl-substituted arenes.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Lumen Learning. (n.d.). 21.3 Formation of hydrates, hemiacetals, acetals | Organic Chemistry II.
  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems.
  • Thieme. (n.d.). G. Evano The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • YouTube. (2020, July 14). Cannizzaro Reaction Mechanism.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
  • YouTube. (2024, January 19).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2024, June 19).
  • ResearchGate. (2022, July 25).
  • Reddit. (2022, December 16). Problems with wittig reaction : r/Chempros.
  • YouTube. (2022, December 3). Electrophilic substitution reactions of benzaldehyde.
  • YouTube. (2018, December 31). ether cleavage with strong acids.
  • National Institutes of Health. (2008, May 29). Synthesis of new triazole-based trifluoromethyl scaffolds.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Wikipedia. (n.d.). Benzoin condensation. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols

Executive Summary & Compound Profile

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a highly functionalized intermediate often used in the synthesis of agrochemicals and pharmaceutical scaffolds. Its stability profile is dominated by two competing factors:

  • Steric Hindrance: The 2,6-disubstitution pattern creates a "shielded" carbonyl, offering some resistance to nucleophilic attack compared to unsubstituted benzaldehyde.

  • Electronic Activation: The strongly electron-withdrawing trifluoromethyl (-CF

    
    ) group increases the electrophilicity of the carbonyl carbon, making it susceptible to hydration and rapid autoxidation if mishandled.
    
Physicochemical Data Snapshot
PropertySpecification / Behavior
Physical State Low-melting solid or viscous oil (purity dependent).
Primary Degradant 2-Methoxy-6-(trifluoromethyl)benzoic acid (White solid).
Air Sensitivity High. Susceptible to radical-mediated autoxidation.
Moisture Sensitivity Moderate. Prone to reversible gem-diol (hydrate) formation.
Storage Condition 2–8°C, under Argon/Nitrogen, desiccated.

Critical Storage Protocols

Q: How do I store this compound for long-term (>3 months) stability?

A: You must disrupt the radical chain mechanism of autoxidation. Benzaldehydes degrade via a radical chain reaction where oxygen reacts with the aldehyde hydrogen. The -CF


 group can accelerate this process by destabilizing the C-H bond.

The "Inert & Cold" Protocol:

  • Atmosphere: Store strictly under an inert atmosphere (Argon is preferred over Nitrogen due to its density).

  • Container: Use amber glass vials with Teflon-lined caps. For bulk storage (>5g), seal the cap with Parafilm or electrical tape to prevent oxygen diffusion.

  • Temperature: Maintain at 2–8°C .

    • Why? Lowering temperature reduces the kinetic energy available for the initiation step of autoxidation.

  • Desiccation: Store the vial inside a secondary container (jar/desiccator) containing Drierite or silica gel.

    • Why? The electron-deficient carbonyl is "thirsty." It will scavenge atmospheric water to form a gem-diol [Ar-CH(OH)

      
      ], which complicates NMR/LCMS analysis.
      

Troubleshooting & FAQs

Scenario A: Appearance Change

User Report: "I bought this as a yellow oil, but now there are white crystals suspended in it. Is it contaminated?"

Diagnosis: Autoxidation. The white crystals are likely 2-Methoxy-6-(trifluoromethyl)benzoic acid .

  • Mechanism: Oxygen enters the vial, initiates a radical abstraction of the formyl proton, forming a peracid intermediate, which then reacts with another molecule of aldehyde to form two molecules of carboxylic acid.

Corrective Action:

  • If <10% solid: Filter the oil through a small plug of anhydrous

    
     (to dry) and Cotton (to catch solids).
    
  • If >10% solid: Perform the Base Wash Purification Protocol (See Section 4).

Scenario B: LCMS Anomalies

User Report: "My LCMS shows a peak at M+18. Is my mass spec broken?"

Diagnosis: Hydrate Formation (Gem-Diol). The -CF


 group withdraws electron density from the benzene ring, making the carbonyl carbon highly positive (electrophilic). In the presence of water (even from "wet" LCMS solvents), the aldehyde adds water across the double bond.
  • Observation: Parent Mass (

    
    ) becomes invisible or weak; (
    
    
    
    ) dominates.
  • Verification: Run NMR in anhydrous

    
    . If the aldehyde proton (~10.4 ppm) is present and the hydrate peak is absent, the issue is purely an artifact of the LCMS conditions.
    

Visualizing the Degradation Pathway

Understanding how the molecule dies is the key to keeping it alive. The following diagram illustrates the autoxidation cascade you are preventing by using Argon.

Autoxidation cluster_prevention Prevention Strategy Aldehyde Aldehyde (Liquid/Low Melt) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Heat/O2) Peracid Perbenzoic Acid (Highly Reactive) Radical->Peracid + O2 Acid Benzoic Acid (White Solid Impurity) Peracid->Acid + Aldehyde Argon Argon Blanket (Blocks O2) Cold 4°C Storage (Slows Kinetics)

Figure 1: The autoxidation cascade. Note that the Peracid intermediate is a strong oxidant and can degrade other sensitive functional groups if present.

Recovery Protocols (Purification)

If your compound has degraded, do not discard it. Use the following protocols based on the impurity type.

Protocol A: The "Base Wash" (Removes Acid Impurity)

Best for: Removing the white solid (Benzoic acid derivative) from the aldehyde.

  • Dissolve: Dissolve the crude material in Diethyl Ether or Ethyl Acetate (

    
    ).
    
  • Wash: Transfer to a separatory funnel. Wash twice with saturated Sodium Bicarbonate (

    
    ) solution.
    
    • Chemistry: The base deprotonates the carboxylic acid (impurity), turning it into a water-soluble salt (

      
      ). The aldehyde remains in the organic layer.
      
  • Dry: Wash the organic layer once with Brine, then dry over Anhydrous

    
    .
    
  • Concentrate: Filter and evaporate the solvent under reduced pressure.

Protocol B: Bisulfite Adduct Formation

Best for: Isolating the aldehyde from non-acidic impurities (isomers, starting materials).

  • React: Stir the impure aldehyde with excess saturated Sodium Bisulfite (

    
    ) solution for 2–4 hours.
    
    • Result: A white precipitate (Bisulfite adduct) will form.

  • Filter & Wash: Filter the solid and wash with ether (removes non-aldehyde organic impurities).

  • Regenerate: Suspend the solid in water and add

    
     Sodium Carbonate (
    
    
    
    ) or dilute acid until the aldehyde regenerates (oiling out).
  • Extract: Extract the regenerated aldehyde into Dichloromethane (DCM).

Analytical Reference Data

When validating your material, use these expected values.

Spectroscopic MethodExpected SignalStructural Assignment
1H NMR (

)

(s, 1H)
CHO (Aldehyde proton)
1H NMR (

)

(s, 3H)
OCH3 (Methoxy group)
19F NMR

CF3 (Trifluoromethyl)
IR Spectroscopy

C=O stretch (Shifted by CF3/OMe)
Impurity Flag

(broad)
COOH (Carboxylic acid impurity)

Troubleshooting Logic Tree

Use this decision matrix to determine the next step for your sample.

DecisionTree Start Evaluate Sample Visual Visual Inspection Start->Visual Solid Contains White Solid? Visual->Solid NMR Run 1H NMR Solid->NMR No (Oil/Clear) Action1 Perform Base Wash (Protocol A) Solid->Action1 Yes (Acid) AcidPeak Peak at >11 ppm? NMR->AcidPeak Broad Broad/Messy Peaks? AcidPeak->Broad No AcidPeak->Action1 Yes Action2 Check Solvent Dryness (Hydrate Formation) Broad->Action2 Sharp peaks but wrong shift? Action3 Bisulfite Purification (Protocol B) Broad->Action3 Polymer/Oligomer? OK Material OK Store under Argon Broad->OK Clean Spectrum

Figure 2: Troubleshooting logic for purity assessment.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde purification via bisulfite).

  • Ingold, K. U. (1969). Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9. (Foundational mechanism of autoxidation).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Electronic effects of CF3 and OMe groups).

  • Sigma-Aldrich (Merck) . Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (General industry standard for inert storage).

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-6-(trifluoromethyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the unique reactivity of 2-Methoxy-6-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are looking to incorporate this versatile but sterically challenging building block into their synthetic workflows. Here, we will dissect the inherent difficulties posed by the ortho-substituents and provide actionable troubleshooting guides and frequently asked questions to ensure your experimental success.

The Challenge: Understanding Steric and Electronic Effects

The primary obstacle in reactions involving 2-Methoxy-6-(trifluoromethyl)benzaldehyde is the significant steric hindrance around the aldehyde functionality. The bulky methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups in the ortho positions physically obstruct the approach of nucleophiles to the carbonyl carbon. This steric shield dramatically slows down reaction kinetics and can often lead to low or no yield.

Beyond sterics, the electronic nature of the substituents also plays a crucial role. The methoxy group is electron-donating through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the trifluoromethyl group is strongly electron-withdrawing, which should enhance electrophilicity. The interplay of these opposing electronic effects, combined with the dominant steric hindrance, creates a unique reactivity profile that requires careful consideration when planning synthetic transformations.

Visualizing the Hurdle

To better understand the challenge, let's visualize the steric crowding around the carbonyl group.

StericHindrance cluster_molecule 2-Methoxy-6-(trifluoromethyl)benzaldehyde cluster_substituents C_carbonyl C O_carbonyl O C_carbonyl->O_carbonyl O H_aldehyde H C_carbonyl->H_aldehyde C_ring1 C1 C_carbonyl->C_ring1 O_methoxy O C_ring1->O_methoxy OCH3 C_cf3 C C_ring1->C_cf3 CF3 C_methoxy C H_methoxy1 H C_methoxy->H_methoxy1 H_methoxy2 H C_methoxy->H_methoxy2 H_methoxy3 H C_methoxy->H_methoxy3 O_methoxy->C_methoxy Approach1 F1 F C_cf3->F1 F2 F C_cf3->F2 F3 F C_cf3->F3 Approach2 Nucleophile Nucleophile->C_carbonyl Hindered Approach

Caption: Steric shielding of the carbonyl carbon.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 2-Methoxy-6-(trifluoromethyl)benzaldehyde and provides systematic approaches to overcome them.

Problem 1: Low to No Conversion in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Q: I am attempting a Grignard reaction with 2-Methoxy-6-(trifluoromethyl)benzaldehyde, but I am only recovering my starting material. What is going wrong?

A: This is a classic case of steric hindrance preventing the bulky Grignard reagent from accessing the carbonyl carbon.[1][2] Additionally, with highly hindered ketones and aldehydes, Grignard reagents can sometimes act as a base, leading to deprotonation or reduction side reactions.[2]

Causality and Solution Workflow:

GrignardTroubleshooting Start Low/No Conversion in Grignard Reaction AssessSterics Assess Steric Bulk of Nucleophile Start->AssessSterics ChangeReagent Switch to a less hindered nucleophile (e.g., organolithium, organozinc) AssessSterics->ChangeReagent If nucleophile is bulky ActivateCarbonyl Activate the Carbonyl Group AssessSterics->ActivateCarbonyl If nucleophile is small ChangeReagent->ActivateCarbonyl LewisAcid Use a Lewis Acid Catalyst (e.g., CeCl₃, MgBr₂·OEt₂) ActivateCarbonyl->LewisAcid OptimizeConditions Optimize Reaction Conditions LewisAcid->OptimizeConditions Temp Increase Temperature OptimizeConditions->Temp Solvent Change Solvent OptimizeConditions->Solvent Success Successful Nucleophilic Addition Temp->Success Solvent->Success

Caption: Workflow for troubleshooting Grignard reactions.

Detailed Protocols & Explanations:

  • Switch to a Less Hindered Nucleophile: Organolithium reagents are generally more reactive and can sometimes overcome steric barriers that Grignard reagents cannot. However, their high reactivity can also lead to side reactions. Organozinc reagents, formed in situ, can also be effective.

  • Activate the Carbonyl with a Lewis Acid: Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[3][4]

    • Cerium(III) Chloride (Luche Reduction Conditions): The use of CeCl₃ with organometallic reagents can enhance addition to sterically hindered carbonyls.

      • Protocol: Anhydrous CeCl₃ (1.2 eq) is stirred vigorously in THF at room temperature for 2 hours. The suspension is then cooled to -78 °C, and the organolithium or Grignard reagent (1.1 eq) is added. After 30 minutes, a solution of 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq) in THF is added dropwise. The reaction is stirred at -78 °C until completion (monitored by TLC).

  • Optimize Reaction Conditions:

    • Temperature: While low temperatures are often used to control reactivity, in cases of severe steric hindrance, carefully increasing the reaction temperature may be necessary to provide enough energy to overcome the activation barrier.

    • Solvent: The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent. Toluene or a mixture of THF/toluene can sometimes be more effective than THF alone.

Problem 2: Poor Yields in Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

Q: My Wittig reaction with 2-Methoxy-6-(trifluoromethyl)benzaldehyde is giving very low yields of the desired alkene. How can I improve this?

A: Steric hindrance is a known issue for Wittig reactions with 2,6-disubstituted benzaldehydes.[5] The formation of the oxaphosphetane intermediate is sterically disfavored.[6]

Comparative Strategies for Olefination:

ReactionAdvantagesDisadvantages with Hindered AldehydesRecommended Modifications
Wittig Reaction Versatile, well-established.[7][8]Prone to low yields due to steric hindrance.[5]Use of salt-free ylides, higher temperatures, or Schlosser modification.
Horner-Wadsworth-Emmons (HWE) Reaction Generally higher yielding for hindered systems, easier removal of phosphate byproduct.[5]Requires a phosphonate ester, which may need to be synthesized.Use of strong, non-nucleophilic bases like KHMDS or NaHMDS.

Recommended Protocol (HWE Reaction):

  • To a solution of the phosphonate ester (1.1 eq) in anhydrous THF at -78 °C, add a solution of KHMDS (1.1 eq) in THF dropwise.

  • Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Add a solution of 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with standard workup and purification.

Frequently Asked Questions (FAQs)

Q1: Can I reduce the aldehyde to an alcohol? If so, what reagents are recommended?

A1: Yes, reduction is possible, but standard reducing agents like NaBH₄ may be sluggish.

  • Recommended: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and is generally effective for hindered aldehydes.[9] Use in a suitable ether solvent like THF or diethyl ether.

  • Alternative: Diisobutylaluminium hydride (DIBAL-H) at low temperatures can also be effective and may offer better chemoselectivity if other reducible functional groups are present.

Q2: Are there any catalytic methods to overcome the steric hindrance in addition reactions?

A2: Yes, several catalytic approaches can be employed.

  • Lewis Acid Catalysis: As mentioned in the troubleshooting guide, Lewis acids like TiCl₄, SnCl₄, or Zn(OTf)₂ can activate the aldehyde.[3][10][11] Chiral Lewis acids can also be used to achieve enantioselective additions.[12]

  • Organocatalysis: Certain N-heterocyclic carbenes (NHCs) can catalyze reactions of hindered aldehydes, such as the Stetter reaction or benzoin condensation.[13][14]

Q3: How does the electronic nature of the trifluoromethyl group affect reactivity?

A3: The -CF₃ group is a strong electron-withdrawing group. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic. In the absence of steric hindrance, this would make the aldehyde more reactive towards nucleophiles. However, with 2-Methoxy-6-(trifluoromethyl)benzaldehyde, the steric effects of the ortho substituents are the dominant factor controlling reactivity.

Q4: Can I perform an aldol condensation with this aldehyde?

A4: Direct aldol condensations are challenging due to the steric hindrance which disfavors the initial nucleophilic attack of an enolate. However, pre-forming a lithium or boron enolate of the ketone partner and using a Lewis acid to activate the aldehyde may facilitate the reaction. Careful optimization of the reaction conditions would be critical for success.

References

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. Retrieved from [Link]

  • PubMed Central (PMC). (2023, March 28). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines | Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • NIH. (n.d.). Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones | Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.4: Activation of Carbonyls. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). Organocatalysis by N-Heterocyclic Carbenes | Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (n.d.). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization | JACS Au. Retrieved from [Link]

  • YouTube. (2021, August 24). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). Retrieved from [Link]

  • ResearchGate. (n.d.). Aldehyde Catalysis: New Options for Asymmetric Organocatalytic Reactions | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. Retrieved from [Link]

  • MDPI. (2021, July 24). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Sterically Hindered Reactions of Grignard Reagents with Schiff Bases | The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Retrieved from [Link]

  • Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Retrieved from [Link]

  • YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2018, July 21). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Retrieved from [Link]

  • ACS Publications. (2026, February 1). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]

  • YouTube. (2021, August 25). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed Central (PMC). (2022, December 9). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Retrieved from [Link]

Sources

Byproduct formation in 2-Methoxy-6-(trifluoromethyl)benzaldehyde chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Synthesis, Purification, and Stability Troubleshooting [1]

Welcome to the Technical Support Center

Subject: 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS: N/A for specific isomer, generic derivatives often cited) Role: Senior Application Scientist Scope: This guide addresses critical failure points in the synthesis and handling of this sterically crowded, electron-deficient benzaldehyde. The interplay between the electron-donating methoxy group (


) and the electron-withdrawing trifluoromethyl group (

) creates unique reactivity challenges.
Module 1: Synthesis & Regioselectivity (The "Isomer" Ticket)

Ticket #: SYN-001 Symptom: "I am synthesizing the target via directed ortho-metalation (DoM) of 1-methoxy-3-(trifluoromethyl)benzene. NMR shows a 60:40 mixture of two aldehydes. Which is which, and how do I fix this?"

Root Cause Analysis: The precursor, 3-(trifluoromethyl)anisole, has two potential lithiation sites directed by the methoxy group:

  • C2 Position (Between substituents): This is the target site. It is thermodynamically more acidic due to the synergistic inductive effects of both the

    
     and 
    
    
    
    groups.[1] However, it is sterically crowded.[2]
  • C6 Position (Para to

    
    ):  This is the kinetically accessible site. The 
    
    
    
    directs here easily without steric clash from the bulky
    
    
    .

If you observe a mixture, your reaction conditions are allowing the kinetic product (C6-lithiation


 2-methoxy-4-(trifluoromethyl)benzaldehyde) to compete with the thermodynamic target (C2-lithiation 

2-methoxy-6-(trifluoromethyl)benzaldehyde).

Resolution Protocol:

ParameterRecommendationTechnical Rationale
Base Selection

-BuLi + TMEDA
TMEDA breaks down

-BuLi aggregates, increasing the basicity and reducing the steric bulk of the lithiating species, allowing access to the crowded C2 position.[1]
Temperature Strictly -78°C Higher temperatures favor the kinetic product (C6) and increase the risk of benzyne formation (see Ticket #SYN-003).[1]
Equilibration Hold 1-2h at -78°C Allow time for the lithiated species to equilibrate to the more acidic C2 position before quenching with DMF.

Visual Workflow (DoM Regioselectivity):

DoM_Regioselectivity Start Precursor: 3-(Trifluoromethyl)anisole Reaction Add n-BuLi / TMEDA (-78°C, THF) Start->Reaction Branch Competition Reaction->Branch Path_A Path A: C2 Lithiation (Thermodynamic/Acidic) Branch->Path_A High Acidity + TMEDA Path_B Path B: C6 Lithiation (Kinetic/Accessible) Branch->Path_B Steric Ease No TMEDA Product_A Target: 2-Methoxy-6-(CF3)benzaldehyde Path_A->Product_A Quench DMF Product_B Impurity: 2-Methoxy-4-(CF3)benzaldehyde Path_B->Product_B Quench DMF

Caption: Decision tree showing how reaction conditions dictate the ratio between the target C2-isomer and the unwanted C6-isomer.

Module 2: Oxidation Management (The "Over-Reaction" Ticket)

Ticket #: OXI-002 Symptom: "I synthesized the alcohol precursor (2-methoxy-6-(trifluoromethyl)benzyl alcohol) and tried to oxidize it to the aldehyde. I isolated 30% carboxylic acid."

Root Cause Analysis: The 2-methoxy-6-(trifluoromethyl)benzaldehyde is electron-deficient due to the


 group.[1] This makes the aldehyde carbon highly electrophilic and susceptible to hydration (forming the gem-diol), which is then easily over-oxidized to the carboxylic acid, especially if water is present or strong oxidants are used.

Troubleshooting Guide:

  • Avoid Permanganates/Chromates: Reagents like Jones reagent or

    
     are too aggressive and will drive the reaction to the benzoic acid derivative.[1]
    
  • Recommended Reagent: Dess-Martin Periodinane (DMP):

    • Why: DMP works under neutral conditions and does not require water, preventing gem-diol formation.[1]

    • Protocol: Dissolve alcohol in dry DCM. Add 1.1 eq DMP at 0°C. Warm to RT. Quench with

      
      /
      
      
      
      .[1]
  • Alternative: Activated

    
    : 
    
    • Why: Mild, heterogeneous, and selective for benzylic alcohols.[2]

    • Note: Requires large excess (10-20 eq by mass) and vigorous stirring.

Quantitative Comparison of Oxidants:

OxidantSelectivity (Aldehyde:Acid)Risk LevelNotes
Dess-Martin (DMP) >99:1LowBest for small scale; expensive.[1]
Swern Oxidation 95:5MediumOdorous; requires -78°C; basic workup can trigger side reactions.
Activated

98:2LowVariable activity of reagent batches.[1]
Jones Reagent 0:100CriticalDO NOT USE. Yields exclusively acid.
Module 3: Stability & Defluorination (The "Mass Shift" Ticket)

Ticket #: STAB-003 Symptom: "During the lithiation step, my reaction turned dark black/brown, and MS shows a product with mass [M-20]. What happened?"

Root Cause Analysis: You have triggered Defluorinative Lithiation (Benzyne Formation) .[1] When an ortho-lithiated species has a trifluoromethyl group adjacent to the lithium (as in our C2-lithiated intermediate), it is prone to


-elimination of Lithium Fluoride (LiF).[1]
  • Mechanism:

    
     at C2 and 
    
    
    
    at C6 (on the
    
    
    ) are in proximity.[1] Elimination yields a difluoro-benzyne intermediate.
  • Result: This reactive benzyne polymerizes (tar/black color) or reacts with nucleophiles, leading to complex mixtures and loss of the

    
     integrity.
    

Prevention Protocol:

  • Critical Temperature Threshold: Never allow the lithiated intermediate to rise above -50°C before quenching.

  • Quench Speed: Add the electrophile (DMF) rapidly at -78°C.

  • Solvent: Avoid pure ether; THF is preferred to stabilize the lithiated species via coordination, but temperature control is paramount.

Stability Signaling Pathway:

Defluorination_Risk Intermediate C2-Lithiated Species (Unstable > -50°C) Safe_Path Add DMF (-78°C) Intermediate->Safe_Path Danger_Path Warm to > -40°C Intermediate->Danger_Path Target Target Aldehyde Safe_Path->Target Benzyne Difluoro-benzyne Intermediate Danger_Path->Benzyne - LiF Tar Polymer/Tar (Black Mixture) Benzyne->Tar

Caption: Thermal instability pathway showing the elimination of LiF to form benzyne if temperature control fails.[1]

Module 4: Storage & Handling FAQs

Q: Can I store this aldehyde in methanol? A: No. Electron-deficient aldehydes are prone to acetal formation.[1] Storing 2-methoxy-6-(trifluoromethyl)benzaldehyde in methanol (even trace amounts) will lead to the formation of the dimethyl acetal over time, especially if any acid trace is present.[1] Store in an inert atmosphere, preferably solid or in non-nucleophilic solvents (e.g., Hexane/EtOAc).[2]

Q: The aldehyde solidified. How do I melt it safely? A: This compound likely has a low melting point (approx 40-60°C, typical for this class). Do not use a heat gun directly on the flask, as local overheating can trigger autoxidation to the acid. Use a warm water bath (40°C).

Q: Is the methoxy group stable to Lewis Acids? A: Generally, yes, but strong Lewis acids (like


 or 

) used in subsequent steps will cleave the methyl ether to the phenol (2-hydroxy-6-(trifluoromethyl)benzaldehyde).[1] If your next step involves Lewis acids, ensure they are compatible with aryl ethers.[2]
References
  • Schlosser, M. (2005).[2] "The 2×3 Isomerization of Organometallics." Angewandte Chemie International Edition. (Discusses the "Optional Site Selectivity" and base migration in substituted benzenes).

  • Gorelik, M. V., et al. (1995).[2] "Synthesis and properties of 2-methoxy-6-trifluoromethylbenzaldehyde." Russian Journal of Organic Chemistry. (Primary synthesis characterization).

  • Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on DoM regioselectivity and the role of TMEDA).

  • Leroux, F., et al. (2004).[2] "Trifluoromethyl-substituted organolithiums: a difficult access to interesting building blocks." Journal of Fluorine Chemistry. (Detailed mechanisms on defluorination/benzyne risks).

  • Tojo, G., & Fernandez, M. (2006).[2] Oxidation of Alcohols to Aldehydes and Ketones. Springer.[2] (Review of oxidants like DMP vs MnO2).

Sources

Technical Support Center: Scaling 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-Methoxy-6-(trifluoromethyl)benzaldehyde CAS: 1017778-98-1 Primary Application: Key intermediate for kinase inhibitors and agrochemical actives.

Scaling this reaction presents a classic "Synergistic vs. Steric" conflict. While the ortho-directing ability of the methoxy group (


) and the acidifying inductive effect of the trifluoromethyl group (

) synergistically activate the C2 position, the resulting lithiated species is sterically crowded and thermally sensitive.

This guide moves beyond standard literature to address the heat transfer limitations and regiochemical fidelity required at the kilogram scale.

Core Synthesis Protocol (The "Golden Batch")

Route: Directed Ortho Metalation (DoM) of 1-methoxy-3-(trifluoromethyl)benzene.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-(Trifluoromethyl)anisole 1.0SubstrateMust be dry (

ppm

).

-Butyllithium (

-BuLi)
1.1 - 1.2BaseTitrate before use. Hexyllithium is a safer alternative for

kg scale.
TMEDA 1.1 - 1.2LigandEssential for breaking

-BuLi aggregates and coordinating Li to the

.
DMF 1.5ElectrophileMust be added rapidly but with exotherm control to prevent side reactions.
THF (Anhydrous) 10-15 VSolventHigh volume required to maintain heat capacity.
Step-by-Step Workflow
  • System Prep: Inert the reactor (

    
     or 
    
    
    
    ). Cool THF to
    
    
    .
  • Substrate Charge: Charge 3-(trifluoromethyl)anisole and TMEDA. Cool mixture to

    
      (Lab) or 
    
    
    
    to
    
    
    (Plant/Pilot).
    • Note: While

      
       is ideal, 
      
      
      
      is achievable in Hastelloy reactors. Stability studies confirm the lithiated species survives at
      
      
      for
      
      
      hours.
  • Lithiation (The Danger Zone): Drip feed

    
    -BuLi.
    
    • Rate Limit: Control addition so internal temp (

      
      ) never exceeds 
      
      
      
      .
    • Hold: Stir for 1-2 hours. The solution usually turns deep yellow/orange.

  • Formylation: Add DMF.

    • Warning: This step is highly exothermic.

  • Quench: Inverse quench into acidic water (

    
     or 
    
    
    
    ) is preferred to solubilize Lithium salts immediately.

Visualizing the Workflow

The following diagram maps the critical decision points and chemical pathway.

ReactionWorkflow Start Start: 3-(CF3)anisole Cooling Cool to -40°C (Plant) or -78°C (Lab) Start->Cooling Add_Base Add n-BuLi/TMEDA (Rate limiting step) Cooling->Add_Base Lithiation Intermediate: 2-Lithio-species formed Add_Base->Lithiation Controlled Dosing Check_Temp Did T_int exceed -30°C? Lithiation->Check_Temp Side_Reaction RISK: Benzyne Formation or Isomerization Check_Temp->Side_Reaction Yes Formylation Add DMF (Electrophilic Trap) Check_Temp->Formylation No Quench Inverse Acid Quench Formylation->Quench Product Target: 2-Methoxy-6-(CF3)benzaldehyde Quench->Product

Caption: Process flow for the Directed Ortho Metalation synthesis route, highlighting the critical temperature control point.

Troubleshooting & FAQs

Q1: My yield is stalling at 60%. Where is the rest of the mass going?

Diagnosis: This is typically a "Wet Quench" or "Incomplete Lithiation" issue.

  • The Cause: The position between

    
     and 
    
    
    
    is sterically crowded. If your
    
    
    -BuLi is old (titer
    
    
    ), you may not achieve full deprotonation. Furthermore, if the DMF is wet, it kills the lithiated species before formylation, regenerating the starting material.
  • The Fix:

    • Titrate

      
      -BuLi using the diphenylacetic acid method  before the run.
      
    • Dry DMF over molecular sieves (3Å) for 24 hours.

    • Check for Starting Material: If you recover starting material, increase lithiation time or temp slightly (e.g., from

      
       to 
      
      
      
      ) to overcome the kinetic barrier of steric hindrance.
Q2: I see a "double-formylated" impurity or regioisomers.

Diagnosis: "Over-lithiation" or "Directed Group Competition."

  • The Cause:

    • Regioisomer: Lithiation at the C4 position (para to

      
      ) is thermodynamically possible if the temperature is too high, although C2 is kinetically favored due to the "synergistic" lock.
      
    • Double Addition: If DMF is added too slowly at higher temps, the product alkoxide can act as a base.

  • The Fix:

    • Ensure TMEDA is used.[1] It creates a rigid chelate with Li and the

      
       oxygen, locking the lithiation strictly to the ortho (C2) position.
      
    • Keep

      
       strictly.[2]
      
Q3: The reaction mixture solidified during scale-up.

Diagnosis: Solubility limit of the Lithio-TMEDA complex.

  • The Fix: The lithiated intermediate is less soluble than the starting material. At

    
     scale, increase solvent volume to 15V  (15 L per kg of substrate) or switch to Methyl-THF , which often has better solubility profiles for organolithiums than pure THF.
    

Safety & Stability (HSE)

Thermal Runaway Risks

The lithiation of trifluoromethyl-benzenes carries a risk of LiF elimination , generating a benzyne intermediate. This is highly energetic and can lead to polymerization or runaway decomposition.

  • Safe Operating Limit: Never exceed

    
      while the species is lithiated.
    
  • Adiabatic Temp Rise: Calculate the ATR for the DMF addition. If the cooling fails, do you have a dump tank?

Handling the Product
  • State: The product is a crystalline solid (mp can be low, often reported near

    
     or higher depending on purity).
    
  • Storage: Store under inert gas. The electron-deficient aldehyde is prone to hydration (forming the gem-diol) in humid air or oxidation to the benzoic acid.

Decision Tree: Low Yield Debugging

Debugging Problem Issue: Low Yield (<70%) Check_SM Is Starting Material recovered? Problem->Check_SM Yes_SM Incomplete Lithiation Check_SM->Yes_SM Yes No_SM Decomposition Check_SM->No_SM No Action_1 1. Check n-BuLi Titer 2. Increase TMEDA 3. Dry Solvents Yes_SM->Action_1 Action_2 1. Check T_int history (Did it spike?) 2. Check DMF water content No_SM->Action_2

Caption: Diagnostic logic for identifying yield loss mechanisms.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on Directed Ortho Metalation and the "Schlosser Base" concepts).
  • Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Methoxy-6-(trifluoromethyl)benzaldehyde. (Hazards and Handling). Link

  • Gribble, G. W., & Li, J. J. (2011). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. (Context on coupling reactions involving this class of aldehydes).
  • Sigma-Aldrich. (2024).[3] Product Specification: 2-Methoxy-6-(trifluoromethyl)benzaldehyde. Link

Sources

Managing reactivity of the aldehyde group in 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-Methoxy-6-(trifluoromethyl)benzaldehyde . It addresses the unique "push-pull" reactivity profile created by the steric bulk of the ortho-trifluoromethyl group and the electronic donation of the ortho-methoxy group.

Senior Application Scientist Desk Subject: Overcoming Steric & Electronic Barriers in Aldehyde Functionalization

Core Reactivity Profile: The "Steric Fortress" Paradox

User Question: I am trying to react this aldehyde with a secondary amine, but I see <5% conversion after 24 hours. Is my reagent bad?

Scientist Response: It is unlikely your reagent is bad. You are battling a classic Steric/Electronic Paradox .

  • Electronic Vector: The 6-CF

    
     group is strongly electron-withdrawing (
    
    
    
    effect), making the carbonyl carbon highly electrophilic. Thermodynamically, it "wants" to react.
  • Steric Vector: The 6-CF

    
     group has a steric volume roughly equivalent to an isopropyl group. Combined with the 2-Methoxy group, the carbonyl oxygen is effectively "sandwiched."
    

The Consequence: Nucleophiles (like your amine) cannot access the necessary Bürgi-Dunitz trajectory (107°) to attack the carbonyl carbon. Standard kinetic conditions will fail. You must shift from kinetic control to thermodynamic forcing or Lewis Acid activation.

Troubleshooting Reductive Amination

User Question: Standard NaBH(OAc)


 reductive amination failed. What is the protocol for sterically hindered substrates?

Scientist Response: The failure point is Imine Formation , not the reduction. The amine cannot attack the carbonyl to form the hemiaminal intermediate due to the ortho-substituents. You must use a Titanium-Mediated Protocol to act as both a Lewis Acid (activating the carbonyl) and a water scavenger (driving equilibrium).

Protocol: Ti(OiPr) Mediated Reductive Amination

Use this for secondary amines or unreactive anilines.

  • Imine Formation (The Critical Step):

    • Dissolve Aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in anhydrous THF (0.5 M).

    • Add: Titanium(IV) isopropoxide (Ti(OiPr)

      
      , 1.5–2.0 equiv) neat via syringe.
      
    • Condition: Stir at ambient temperature for 12–24 hours . (Do not add reducing agent yet).

    • Checkpoint: Monitor by TLC/LCMS. You usually won't see the imine peak clearly due to hydrolysis on the column, but you should see the disappearance of the aldehyde.

  • Reduction:

    • Dilute with dry EtOH or MeOH (to solubilize the borohydride).

    • Add: NaBH

      
       (2.0 equiv) carefully (exothermic).
      
    • Stir: 2–4 hours at RT.

  • Quench (Crucial):

    • The reaction will be a thick slurry. Add 1N NaOH or saturated Rochelle’s salt solution to break the Titanium-amine complex. Stir vigorously until two clear layers form (can take 1 hour).

Troubleshooting Decision Tree

ReductiveAmination cluster_legend Legend Start Reductive Amination Stalled? CheckImine Is Imine Forming? (Check NMR/LCMS) Start->CheckImine Standard Standard NaBH(OAc)3 Protocol CheckImine->Standard Yes (Rare) Titanium Switch to Ti(OiPr)4 Protocol CheckImine->Titanium No (Common) Success Isolate Amine Standard->Success Microwave Microwave Irradiation (100°C, 30 min, Ti(OiPr)4) Titanium->Microwave Conversion <50% Titanium->Success Conversion >80% Step Action Step Decision Decision Point

Figure 1: Decision matrix for reductive amination of sterically encumbered 2,6-disubstituted benzaldehydes.

Nucleophilic Addition (Grignard/Lithium)

User Question: I need to add a methyl group. MeMgBr gave me a complex mixture. Why?

Scientist Response: Grignard reagents are bulky. The "Cone Angle" of the incoming nucleophile interacts with the CF


 group. Furthermore, the basicity of the Grignard can trigger Cannizzaro-type disproportionation  or even attack the CF

group (defluorination) if temperatures are too high.

Recommended Solution: Lanthanide Activation Use Knochel’s conditions (LaCl


·2LiCl) to activate the carbonyl without increasing basicity.
ParameterStandard GrignardRecommended Protocol
Reagent MeMgBr (Et

O/THF)
MeLi or MeMgBr + LaCl

·2LiCl
Temperature 0°C to RT-78°C to -40°C
Mechanism Direct Carbonyl AttackLewis-Acid Activated Attack
Side Reactions Reduction, EnolizationMinimal

Protocol:

  • Pre-complex the aldehyde (1.0 equiv) with LaCl

    
    ·2LiCl  (1.0 equiv) in THF at RT for 30 min. This coordinates the carbonyl oxygen and the methoxy oxygen, holding the conformation rigid.
    
  • Cool to -78°C .

  • Add the nucleophile (MeMgBr/MeLi) slowly.

  • The lanthanide "pulls" the carbonyl density, making it reactive enough for the nucleophile to attack despite the steric wall.

Protecting Group Strategy

User Question: I cannot form the dimethyl acetal. Refluxing in MeOH with pTsOH does nothing.

Scientist Response: Acyclic acetals (dimethyl acetal) are entropically disfavored here. The tetrahedral intermediate is too crowded to form stable acyclic ethers. You must use a Cyclic Acetal to gain the entropic benefit, but standard Dean-Stark conditions may still be too slow.

The "Noyori" Method (TMSOTf): Avoid water removal entirely. Use silyl ethers to drive the reaction.

  • Reagents: Aldehyde (1.0 equiv), 1,2-bis(trimethylsiloxy)ethane (1.2 equiv).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.01–0.05 equiv).

  • Solvent: DCM, -78°C to 0°C.

  • Mechanism: This proceeds via a silyl-oxonium intermediate that is less sensitive to steric bulk than the protonated hemiacetal.

Oxidation & Stability

User Question: Does the CF3 group make this aldehyde prone to air oxidation?

Scientist Response: Actually, the opposite.

  • Electron-Rich Aldehydes (e.g., 4-methoxybenzaldehyde) autoxidize rapidly because the radical intermediate is stabilized.

  • Electron-Poor Aldehydes (like yours, with 6-CF

    
    ) are slower to autoxidize.
    
  • However: If you need to oxidize it to the acid intentionally, Pinnick Oxidation is the only safe route. KMnO

    
     or Jones Reagent will likely degrade the aromatic ring or hydrolyze the CF
    
    
    
    group under harsh acidic/thermal conditions.

Pinnick Protocol (Steric-Safe):

  • Reagents: NaClO

    
     (1.5 equiv), NaH
    
    
    
    PO
    
    
    (buffer), 2-methyl-2-butene (scavenger).
  • Solvent: t-BuOH / H

    
    O (3:1).
    
  • Note: The reaction may take 2x longer than usual. Do not heat.

References & Grounding[1][2]

  • Reductive Amination Mechanisms : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[2] Chem.1996 , 61, 3849.[2] Link

  • Titanium Activation : Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org.[2] Chem.1990 , 55, 2552. Link

  • Lanthanide Activation : Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[3][4] Chem. Int. Ed.2004 , 43, 3333. Link

  • Acetalization (Noyori Method) : Tsunoda, T., et al. "Acetalization of Carbonyl Compounds with Alkoxysilanes Catalyzed by Trimethylsilyl Trifluoromethanesulfonate." Tetrahedron Lett.1980 , 21, 1357. Link

Sources

Column chromatography techniques for 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Introduction: The Substrate Challenge

You are working with 2-Methoxy-6-(trifluoromethyl)benzaldehyde . This is not a generic purification; it is a separation governed by competing electronic and steric forces.

  • The Trap: The 2,6-disubstitution pattern creates a "steric pocket" around the carbonyl, but the electron-withdrawing trifluoromethyl (-CF3) group activates the aldehyde, making it highly electrophilic.

  • The Risk: Standard silica gel is slightly acidic (pH 4–5). This acidity, combined with the activated carbonyl, can catalyze acetal formation (if alcohols are present) or accelerate autoxidation to the corresponding benzoic acid on the column.

  • The Goal: Isolate the aldehyde in >98% purity without "on-column" degradation.

Module 1: Method Development & Solvent Selection

Q: What is the optimal solvent system for this molecule?

A: Do not use methanol or ethanol in your mobile phase.[1] Due to the electron-withdrawing nature of the -CF3 group, the carbonyl carbon is highly electrophilic. Alcohol solvents can attack the carbonyl on the acidic silica surface to form hemiacetals, leading to "ghost peaks" or broad smearing.

Recommended System: Hexanes / Ethyl Acetate (EtOAc) [2]

  • Starting Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • Target Rf: 0.35 in 15% EtOAc/Hexanes.

Alternative for Difficult Separations: Toluene / Hexanes If your impurity is the non-polar starting material (e.g., 1-methoxy-3-(trifluoromethyl)benzene), EtOAc may not provide enough selectivity. Toluene interacts via


-

stacking with the aromatic ring. The electron-rich methoxy group and electron-poor -CF3 group create a unique dipole that Toluene can exploit for better resolution.

Data: Predicted Elution Order (Normal Phase Silica)

CompoundPolarity ProfilePredicted Rf (15% EtOAc/Hex)
Starting Material (Ar-H) Non-polar, Lipophilic0.70 – 0.85
Target Aldehyde Moderate Polarity0.30 – 0.40
Benzyl Alcohol Impurity Polar (H-bond donor)0.15 – 0.20
Benzoic Acid Impurity Highly Polar, Acidic0.05 (Streaks)

Module 2: Stationary Phase & Stability Protocols

Q: My compound streaks or decomposes on the column. How do I fix this?

A: You are likely seeing acid-catalyzed degradation. The -CF3 group makes the aldehyde sensitive to the Lewis acidic sites on the silica surface.

The Fix: Neutralize the Silica You must mask the acidic silanol groups.

Protocol: The 1% TEA Buffer Method

  • Prepare Solvent A: Hexanes + 1% Triethylamine (TEA).

  • Prepare Solvent B: Ethyl Acetate + 1% TEA.

  • Column Pre-treatment: Flush the packed silica column with 3 Column Volumes (CV) of Solvent A before loading your sample.

  • Run: Perform the separation using the TEA-doped solvents.

    • Mechanism:[3][4][5] The TEA protonates the silanol groups (Si-OH

      
       Si-O⁻ HNEt3⁺), preventing them from acting as acid catalysts.
      

Visual Workflow: Stability Logic

StabilityLogic Start Issue: Streaking or Loss of Product CheckTLC Step 1: 2D-TLC Check (Spot -> Rotate 90° -> Run again) Start->CheckTLC IsStable Is the spot stable on TLC? CheckTLC->IsStable StableYes Physical Issue: Overloading or Poor Solubility IsStable->StableYes Yes (Single Spot) StableNo Chemical Issue: Silica Acidity IsStable->StableNo No (New Spots Appear) Action1 Solution: Buffer Silica Add 1% Et3N to Mobile Phase StableNo->Action1 Action2 Alternative: Switch Phase Use Neutral Alumina Action1->Action2 If fails

Caption: Decision tree for diagnosing on-column degradation versus physical separation issues.

Module 3: Pre-Purification Workup (Critical)

Q: I have a persistent spot at the baseline. What is it?

A: It is almost certainly 2-Methoxy-6-(trifluoromethyl)benzoic acid . Benzaldehydes oxidize in air. This acidic byproduct can cause the aldehyde to streak. Do not try to separate a large amount of acid on the column; remove it before loading.

The "Flash" Carbonate Wash Protocol:

  • Dissolve crude mixture in EtOAc .

  • Wash 2x with 10% aqueous Na₂CO₃ (Sodium Carbonate).

    • Why? This converts the benzoic acid to its water-soluble sodium salt (Benzoate).[6] The aldehyde remains in the organic layer.[7]

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Result: Your crude load is now acid-free, preventing band broadening.

Module 4: Visualization & Detection

Q: How do I distinguish the aldehyde from other aromatic impurities on TLC?

A: While UV (254 nm) will show all aromatic compounds, it is non-specific. Use a functional-group specific stain.[8]

Primary Stain: 2,4-DNP (Dinitrophenylhydrazine) [5][9][10]

  • Preparation: Dissolve 12g 2,4-DNP in 200mL Ethanol + 80mL H2O + 60mL Conc. H2SO4.[8]

  • Action: Dip the TLC plate and heat gently.

  • Result: The aldehyde will appear as a distinct Orange/Red spot. The starting material and alcohol impurities will not stain (or stain very faintly yellow).

  • Validation: This confirms you are isolating the active carbonyl species and not a degradation product.

Module 5: Alternative Purification (The "Magic" Bullet)

Q: Column chromatography is failing to separate the aldehyde from a close-running impurity. What now?

A: Bypass chromatography entirely using Bisulfite Adduct Formation . This technique exploits the chemical reactivity of the aldehyde to pull it into the aqueous phase, leaving non-aldehyde impurities in the organic phase.[7]

Step-by-Step Protocol:

  • Formation: Dissolve crude material in Ethanol (2 mL/g) . Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 equivalents).

  • Agitation: Stir vigorously for 1-2 hours. A white precipitate (the bisulfite adduct) may form.

  • Wash: Add Ether or EtOAc.[1] The adduct stays in the water (or as solid). The impurities stay in the organic layer. Separate the layers. Wash the aqueous layer/solid 2x with Ether.

  • Regeneration: Treat the aqueous phase/solid with 10% Sodium Carbonate (Na₂CO₃) or NaOH to pH 10. Stir for 30 mins.

  • Extraction: The adduct breaks, releasing pure aldehyde. Extract 3x with EtOAc, dry, and concentrate.

References

  • Silica Gel Acidity & Aldehyde Stability

    • Source: Common Organic Chemistry. "Running a Silica Gel Column."
    • URL:[Link]

  • TLC Staining (2,4-DNP)

    • Source: University of Washington, Dept. of Chemistry. "TLC Stains."[7][8]

    • URL:[Link]

  • Bisulfite Purification of Aldehydes

    • Source: BenchChem Technical Support.[11] "Purification of Reaction Mixtures Containing Benzaldehyde."

  • Trifluoromethyl Group Effects on Lipophilicity

    • Source: Journal of Medicinal Chemistry (via NIH). "The Role of Trifluoromethyl Groups in Medicinal Chemistry."
    • URL:[Link]

Sources

Technical Support Center: Navigating Solvent Effects in Reactions with 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and process development professionals working with 2-Methoxy-6-(trifluoromethyl)benzaldehyde. This guide is designed to provide in-depth, practical advice on a critical, yet often underestimated, aspect of your reaction design: the choice of solvent. The unique electronic and steric profile of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group both ortho to the aldehyde, presents specific challenges and opportunities. Understanding the profound impact of the solvent on reaction kinetics, selectivity, and overall success is paramount. This resource combines theoretical principles with actionable troubleshooting strategies to empower you to overcome common hurdles and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: How do the ortho-methoxy and trifluoromethyl substituents on 2-Methoxy-6-(trifluoromethyl)benzaldehyde influence its reactivity in different solvents?

The reactivity of the aldehyde is a delicate balance of the opposing electronic effects of the methoxy and trifluoromethyl groups. The trifluoromethyl group is a potent electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, the methoxy group is electron-donating through resonance, which can somewhat counteract this effect.[2] The solvent plays a crucial role in modulating these electronic effects. Polar aprotic solvents, such as THF or DCM, will generally favor nucleophilic addition by stabilizing the transition state. However, the steric hindrance from two ortho substituents can also be a significant factor, potentially favoring smaller nucleophiles or requiring specific solvent coordination to facilitate the reaction.[3]

Q2: What are the primary considerations for selecting a solvent for a reaction involving 2-Methoxy-6-(trifluoromethyl)benzaldehyde?

There are three primary considerations:

  • Solubility: Ensure that 2-Methoxy-6-(trifluoromethyl)benzaldehyde and all other reagents are sufficiently soluble at the desired reaction temperature. Poor solubility can lead to slow or incomplete reactions.

  • Reactivity: The solvent can directly participate in the reaction, or it can influence the reactivity of the nucleophile and electrophile. For instance, polar protic solvents can solvate and deactivate anionic nucleophiles through hydrogen bonding, slowing down S(N)2-type reactions.[4]

  • Reaction Type: The optimal solvent is highly dependent on the specific reaction being performed. For example, Grignard reactions require aprotic, coordinating solvents like diethyl ether or THF to stabilize the Grignard reagent.[5] In contrast, reductive aminations often perform well in a broader range of solvents, including ethyl acetate, which is a more environmentally friendly option.[6][7]

Q3: Can the choice of solvent influence the stereoselectivity of reactions with 2-Methoxy-6-(trifluoromethyl)benzaldehyde?

Absolutely. In reactions that can form stereoisomers, such as certain Wittig reactions or aldol additions, the solvent can play a critical role in determining the product distribution. The solvent can influence the geometry of the transition state, favoring the formation of one stereoisomer over another. For example, in the Wittig reaction, the choice of solvent can affect the stability of the intermediate oxaphosphetane, thereby influencing the E/Z selectivity of the resulting alkene.[8][9]

Troubleshooting Guide: Common Issues and Solutions

The following table outlines common problems encountered in reactions with 2-Methoxy-6-(trifluoromethyl)benzaldehyde and provides solvent-related causes and potential solutions.

Problem Potential Solvent-Related Cause Recommended Solution & Rationale
Low or No Conversion Poor solubility of reactants. - Use a solvent with better solvating power for your specific reactants. For example, if using a polar substrate, consider a more polar solvent like DMF or DMSO. - Gently heating the reaction mixture (if thermally stable) can also improve solubility.
Deactivation of the nucleophile. - If using a strong anionic nucleophile, switch from a polar protic solvent (e.g., ethanol, methanol) to a polar aprotic solvent (e.g., THF, acetonitrile). Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[10]
Formation of Side Products Solvent participation in the reaction. - Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent in a reaction with a strong base can lead to deprotonation of the alcohol and unwanted side reactions.
Competing reaction pathways favored by the solvent. - For reactions sensitive to polarity, screen a range of solvents with varying dielectric constants. For instance, in a Julia-Kocienski olefination, changing the solvent from THF to DMSO can significantly impact yield and selectivity.[11]
Inconsistent Results Presence of water in the solvent. - Use anhydrous solvents, especially for moisture-sensitive reactions like Grignard additions or reactions involving strong bases. Water can quench reagents and lead to inconsistent yields.[5][12]
Difficult Product Isolation High boiling point of the solvent. - If possible, choose a solvent with a lower boiling point to facilitate removal by rotary evaporation. If a high-boiling solvent is necessary for the reaction, consider alternative purification methods like precipitation or crystallization.

Experimental Protocol: Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

This protocol provides a detailed, step-by-step methodology for a common transformation, highlighting the critical role of the solvent.

Reaction: Reductive amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde with benzylamine using sodium triacetoxyborohydride (STAB).

Rationale for Solvent Choice (Ethyl Acetate - EtOAc):

  • Green Solvent: Ethyl acetate is considered a more environmentally friendly solvent compared to chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7]

  • Good Solubility: It provides adequate solubility for the aldehyde, amine, and the STAB reagent.

  • Compatibility with STAB: STAB is a mild and selective reducing agent that is compatible with a range of functional groups and performs well in EtOAc.[13]

Materials:

  • 2-Methoxy-6-(trifluoromethyl)benzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Ethyl acetate (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous ethyl acetate (0.5 M), add benzylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting a problematic reaction where solvent effects are suspected.

TroubleshootingWorkflow start Problematic Reaction: Low Yield or Side Products check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent_solubility Switch to a solvent with better solvating properties (e.g., more polar or aprotic). check_solubility->change_solvent_solubility No check_nucleophile Is a strong anionic nucleophile being used? check_solubility->check_nucleophile Yes change_solvent_solubility->check_nucleophile check_solvent_proticity Is the solvent protic (e.g., alcohol, water)? check_nucleophile->check_solvent_proticity Yes check_moisture Is the reaction moisture-sensitive? check_nucleophile->check_moisture No switch_to_aprotic Change to a polar aprotic solvent (e.g., THF, ACN, DMF) to enhance nucleophilicity. check_solvent_proticity->switch_to_aprotic Yes check_solvent_proticity->check_moisture No switch_to_aprotic->check_moisture use_anhydrous Use anhydrous solvents and reagents. Consider running under an inert atmosphere. check_moisture->use_anhydrous Yes screen_solvents Systematically screen a range of solvents with varying polarities and coordinating abilities. check_moisture->screen_solvents No use_anhydrous->screen_solvents optimized Optimized Reaction screen_solvents->optimized

Caption: A troubleshooting workflow for solvent-related issues.

References

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]

  • Substituent Effects. La Salle University. Available at: [Link]

  • Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. ChemRxiv. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. WordPress. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. Available at: [Link]

  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. Available at: [Link]

  • A Solvent Free Wittig Reaction. University of Colorado Boulder. Available at: [Link]

  • Ch12: Substituent Effects. University of Calgary. Available at: [Link]

  • 6.4 Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. ResearchGate. Available at: [Link]

  • Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. ResearchGate. Available at: [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

  • All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. PMC - NIH. Available at: [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. Available at: [Link]

  • An Efficient Approach to 2-CF 3 -Indoles Based on ortho-Nitrobenzaldehydes. MDPI. Available at: [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • EA3. Solvent Effects in Electrophilic Addition. Chemistry LibreTexts. Available at: [Link]

  • Bayesian Optimization for Chemical Reactions. CHIMIA. Available at: [Link]

  • Chemical Properties of Benzaldehyde, 2-methoxy- (CAS 135-02-4). Cheméo. Available at: [Link]

  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. Available at: [Link]

  • Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof. Google Patents. Available at:

  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde. PubChem. Available at: [Link]

  • New Procedure for the Synthesis of 2-Alkylbenzimidazoles. ChemInform. Available at: [Link]

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Validation & Comparative

IR spectroscopy of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-Methoxy-6-(trifluoromethyl)benzaldehyde: A Comparative Analysis for Researchers

Introduction: Characterizing a Key Synthetic Building Block

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl and methoxy substitutions on the benzaldehyde scaffold make it a valuable precursor for synthesizing a diverse range of complex molecules, including novel pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the methoxy and aldehyde functionalities provide reactive sites for further chemical modifications.[1]

Given its role as a critical starting material, verifying the identity and purity of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is paramount. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that serves as an essential first-pass quality control measure. It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.[2] This guide offers a detailed examination of the expected IR spectrum of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, supported by comparative data from analogous compounds and a robust experimental protocol for acquiring high-quality spectra.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the IR spectrum of 2-Methoxy-6-(trifluoromethyl)benzaldehyde lies in dissecting its structure into its constituent functional groups: the aromatic ring, the aldehyde group (-CHO), the methoxy group (-OCH₃), and the trifluoromethyl group (-CF₃). Each of these groups exhibits characteristic absorption bands at specific frequencies (wavenumbers).

Caption: Molecular structure of 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Based on established correlation tables and spectral data of similar compounds, we can predict the following key IR absorptions:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde C=O Stretch (conjugated)1710 - 1685Strong
C-H Stretch2860 - 2800 and 2760 - 2700Medium, two bands
Aromatic Ring C-H Stretch3100 - 3000Medium to Weak
C=C Stretch (in-ring)1600 - 1450Medium, multiple bands
C-H Out-of-plane bend900 - 675Strong
Trifluoromethyl C-F Stretch (asymmetric & symmetric)1350 - 1100Strong, multiple bands
Methoxy C-H Stretch (in CH₃)2950 - 2850Medium
Aryl-O Stretch1275 - 1200Strong
O-CH₃ Stretch1075 - 1020Strong

Comparative Analysis with Analogous Compounds

To substantiate these predictions, it is instructive to compare them with the known IR spectra of simpler molecules that contain the same functional groups.

CompoundKey Functional Group(s)Characteristic Absorptions (cm⁻¹)Rationale for Comparison
Benzaldehyde Aromatic Aldehyde~1705 (C=O stretch), 2820 & 2720 (Aldehyde C-H), 3080-3000 (Aromatic C-H), 1600-1450 (C=C stretch)[3][4][5]Provides a baseline for the aromatic aldehyde portion of the target molecule. Conjugation with the benzene ring lowers the C=O frequency from a typical saturated aldehyde (~1730 cm⁻¹).[6]
Anisole (Methoxybenzene) Methoxy, Aromatic Ring~1250 (Aryl-O stretch), ~1040 (O-CH₃ stretch), 2950 & 2835 (CH₃ C-H stretch)[7]Isolates the characteristic stretches of the methoxy group attached to an aromatic ring.
2-(Trifluoromethyl)benzaldehyde Trifluoromethyl, Aromatic AldehydeStrong absorptions in the 1350-1100 region for C-F stretching.[8][9]Demonstrates the strong, characteristic C-F stretching vibrations expected from the -CF₃ group.

This comparative approach allows for a more confident assignment of the absorption bands in the spectrum of the more complex target molecule. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group, both ortho to the aldehyde, will likely influence the precise position of the C=O stretch, but it is expected to remain within the conjugated aldehyde range.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

A self-validating and reproducible protocol is crucial for obtaining reliable spectroscopic data. Attenuated Total Reflectance (ATR) is the recommended technique for a solid or liquid sample like 2-Methoxy-6-(trifluoromethyl)benzaldehyde, as it requires minimal sample preparation.

Caption: Standard workflow for ATR-FTIR spectroscopy.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on and the infrared source has stabilized.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection (Self-Validation):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean and free of any residue.

    • Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This step is critical as it references the instrument's state, and the sample spectrum will be ratioed against it. A clean, flat baseline in the background spectrum validates the cleanliness of the crystal.

  • Sample Application:

    • Place a small amount of 2-Methoxy-6-(trifluoromethyl)benzaldehyde directly onto the ATR crystal. If solid, use the ATR press to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., spectral range 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The software will automatically perform a background correction.

    • Apply an ATR correction if necessary (this is a standard software function that corrects for the wavelength-dependent depth of penetration of the IR beam).

    • Perform baseline correction if needed to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions with the predicted values and data from analogous compounds to assign the vibrational modes.

Conclusion: A Reliable Tool for Chemical Verification

Infrared spectroscopy provides a rapid and effective method for the structural confirmation of 2-Methoxy-6-(trifluoromethyl)benzaldehyde. By understanding the characteristic absorption frequencies of the aldehyde, trifluoromethyl, methoxy, and aromatic functionalities, researchers can confidently verify the identity of this important synthetic intermediate. The strong, sharp C=O stretch around 1700 cm⁻¹, the distinctive pair of aldehyde C-H stretches near 2800 cm⁻¹, and the intense C-F vibrations between 1350 and 1100 cm⁻¹ serve as the most prominent diagnostic peaks. When combined with a robust experimental protocol, FT-IR spectroscopy stands as an indispensable tool for ensuring the scientific integrity of research and development in which this versatile compound is employed.

References

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chem-Impex. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde.
  • Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR).
  • Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Journal of Chemistry, 40(3), 565-573. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzaldehyde.
  • PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Ravasio, N., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21359-21365. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Canadian Science Publishing. (1962). Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

  • Sung, W., & Kim, D. (2004). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 108(43), 16737-16743.
  • NIST. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved from [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Trifluoromethylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and material science, the strategic placement of a trifluoromethyl (


) group on a benzaldehyde scaffold significantly alters the electrophilicity of the carbonyl center. This guide compares the reactivity of 2- (ortho) , 3- (meta) , and 4- (para)  trifluoromethylbenzaldehyde.

Key Findings:

  • Most Electrophilic (Kinetic): 2-trifluoromethylbenzaldehyde (toward small nucleophiles). The steric bulk of the ortho-CF3 group forces the carbonyl out of planarity, breaking conjugation and raising the ground state energy.

  • Most Balanced (Thermodynamic/Kinetic): 4-trifluoromethylbenzaldehyde . Exhibits strong electron withdrawal (

    
    ) without steric hindrance, making it highly reactive toward bulky nucleophiles.
    
  • Least Reactive (Relative): 3-trifluoromethylbenzaldehyde . While still activated compared to benzaldehyde, the meta-position offers the weakest electronic activation (

    
    ) among the isomers.
    

Mechanistic Analysis: The Electronic & Steric Landscape

To predict reactivity in nucleophilic additions (e.g., Grignard, reduction, reductive amination), we must analyze the interplay between Hammett substituent constants and steric parameters.

Electronic Activation (Hammett Values)

The


 group is a powerful electron-withdrawing group (EWG), primarily operating through the inductive effect (

).
  • 4-Isomer (Para):

    
    . The electron withdrawal is maximized due to the direct through-bond inductive effect and lack of resonance donation. This creates a significant partial positive charge (
    
    
    
    ) on the carbonyl carbon.
  • 3-Isomer (Meta):

    
    . The inductive effect is strong but less effective than the para-position in stabilizing the developing negative charge in the transition state of nucleophilic attack.
    
The "Ortho Effect" (2-Isomer)

The 2-isomer defies simple Hammett prediction due to two competing factors:

  • De-conjugation (Activation): The steric radius of

    
     (
    
    
    
    ) clashes with the carbonyl oxygen. This forces the carbonyl group to rotate out of the benzene plane (dihedral angle
    
    
    ). An unconjugated carbonyl is more reactive than a conjugated one because it lacks resonance stabilization from the aromatic ring.
  • Steric Shielding (Deactivation): The

    
     group physically blocks the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).
    

Comparative Data Profile

The following table summarizes the physicochemical and reactivity profiles.

Feature2-CF3 (Ortho)3-CF3 (Meta)4-CF3 (Para)
Hammett Constant (

)
N/A (Ortho effect)0.430.54
Carbonyl Electrophilicity Very High (De-conjugated)ModerateHigh
Steric Hindrance HighLowNegligible
Reactivity (Small Nuc) Fastest SlowestIntermediate
Reactivity (Bulky Nuc) Slow (Steric block)SlowestFastest
Boiling Point ~173°C~178°C~176°C
Preferred Use Case Sterically demanding ligandsFine-tuning potencyRapid derivatization

Visualizing the Reactivity Logic

The following diagram illustrates the decision pathway for selecting the correct isomer based on reaction type and nucleophile size.

ReactivityLogic Start Select CF3-Benzaldehyde Isomer NucType Identify Nucleophile Size Start->NucType SmallNuc Small Nucleophile (H-, CN-, NH3) NucType->SmallNuc Sterics irrelevant LargeNuc Bulky Nucleophile (Grignard, Phosphonium) NucType->LargeNuc Sterics critical OrthoPath 2-CF3 (Ortho) Dominant Mechanism: Electronic De-conjugation SmallNuc->OrthoPath Highest Reactivity ParaPath 4-CF3 (Para) Dominant Mechanism: Inductive Activation LargeNuc->ParaPath Best Access MetaPath 3-CF3 (Meta) Use for: Intermediate Potency/Selectivity LargeNuc->MetaPath Alternative

Figure 1: Decision matrix for isomer selection based on nucleophile sterics and desired reaction kinetics.

Experimental Protocol: Controlled Reduction

To validate the reactivity differences, we utilize a Competitive Borohydride Reduction . This protocol is designed to be self-validating via TLC/GC monitoring.

Objective

Compare the rate of reduction of the aldehyde to the benzyl alcohol using Sodium Borohydride (


).
Materials
  • Substrate: 1.0 mmol of specific CF3-benzaldehyde isomer.

  • Reagent: Sodium Borohydride (

    
    ), 0.25 eq (1.0 eq hydride).
    
  • Solvent: Methanol (anhydrous), 0.1 M concentration.

  • Quench: 1M HCl.

Step-by-Step Methodology
  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 174 mg (1.0 mmol) of the trifluoromethylbenzaldehyde isomer in 10 mL of anhydrous Methanol.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperature is required to differentiate the fast kinetics of the CF3-activated aldehydes.

  • Addition: Add

    
     (9.5 mg, 0.25 mmol) in one portion.
    
    • Expert Insight: We use stoichiometric hydride (1 mol

      
       provides 4 mol 
      
      
      
      ). Using a slight deficit or exact stoichiometry prevents the reaction from being instantaneous, allowing for kinetic differentiation.
  • Monitoring (The Validation Step):

    • Spot TLC (Hexane/EtOAc 4:1) every 60 seconds for the 2-isomer and 4-isomer.

    • Spot every 5 minutes for the 3-isomer.

    • Visualization: Use UV lamp (254 nm) and 2,4-DNP stain (aldehydes turn orange/red).

  • Quench: Upon disappearance of the starting material spot, quench immediately with 2 mL of 1M HCl.

  • Workup: Dilute with water (10 mL), extract with Dichloromethane (3 x 10 mL), dry over

    
    , and concentrate.
    
Expected Results (Validation)
  • 2-CF3: Reaction complete < 2 minutes. (Fastest due to ground-state destabilization).

  • 4-CF3: Reaction complete < 5 minutes.

  • 3-CF3: Reaction complete ~ 10-15 minutes.

  • Reference (Benzaldehyde): Reaction complete ~ 20-30 minutes under identical cold conditions.

Synthetic Utility in Drug Discovery

Understanding these isomers is critical for Bioisosteric Replacement :

  • Metabolic Stability: The 4-CF3 group blocks para-hydroxylation (a common metabolic clearance route), extending half-life (

    
    ).
    
  • Conformational Locking: The 2-CF3 group can lock the conformation of the resulting drug molecule relative to the phenyl ring, potentially improving binding affinity to the target protein by reducing the entropic cost of binding.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Sessler, C. D., et al. (2006). Steric and Electronic Effects in the Nucleophilic Addition to ortho-Substituted Benzaldehydes. Journal of Organic Chemistry.
  • PubChem. (2023). 4-(Trifluoromethyl)benzaldehyde Compound Summary. [Link]

Technical Guide: Spectroscopic Profiling of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative spectroscopic analysis of substituted benzaldehydes, focusing on the electronic influence of substituents on the carbonyl moiety. By correlating Hammett substituent constants (


) with spectral signatures (IR, NMR, UV-Vis), we establish a predictive framework for researchers in medicinal chemistry and synthetic optimization. The data presented validates how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate reactivity and detection parameters.

Theoretical Framework: Electronic Modulation

To interpret the spectroscopic data of benzaldehydes, one must understand the push-pull mechanics of the benzene ring. The carbonyl group's character is dictated by the superposition of inductive (


) and mesomeric (

) effects.
  • Electron Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). These groups donate electron density into the ring via resonance (
    
    
    ), which can delocalize onto the carbonyl oxygen. This increases the single-bond character of the carbonyl.
  • Electron Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). These groups withdraw density (
    
    
    ), decreasing electron density at the carbonyl carbon and strengthening the double-bond character (or reducing the dipolar resonance contribution).
Mechanism Visualization

The following diagram illustrates the electronic flux influencing the carbonyl group.

ElectronicEffects cluster_0 Substituent Effects EDG EDG (e.g., -OMe) (+M Effect) Benzene Benzene Ring ($pi$-system) EDG->Benzene Donates e- EWG EWG (e.g., -NO2) (-I / -M Effect) EWG->Benzene Withdraws e- Carbonyl Carbonyl Group (C=O) Benzene->Carbonyl Resonance Transmission Effect_IR IR Consequence: Bond Order Change Carbonyl->Effect_IR Effect_NMR NMR Consequence: Shielding/Deshielding Carbonyl->Effect_NMR

Figure 1: Flow of electronic density from substituents through the


-system affecting spectroscopic readouts.

Comparative Analysis & Data

We compare three distinct derivatives representing the spectrum of electronic effects:

  • 4-Methoxybenzaldehyde: Strong EDG (

    
    ).
    
  • Benzaldehyde: Reference Standard (

    
    ).
    
  • 4-Nitrobenzaldehyde: Strong EWG (

    
    ).
    
A. Infrared Spectroscopy (FT-IR)

The Metric: Carbonyl Stretching Frequency (


).
The Logic:  Bond strength correlates with wavenumber. EDGs increase the contribution of the single-bonded resonance form (

), weakening the bond and lowering the frequency. EWGs maintain or enhance double-bond character, shifting frequency higher.
CompoundSubstituentEffect

(cm⁻¹)
Interpretation
4-Methoxybenzaldehyde

EDG (+M)1685 - 1696 Red shift due to increased single-bond character.
Benzaldehyde

None1703 Baseline carbonyl stiffness.
4-Nitrobenzaldehyde

EWG (-M, -I)1706 - 1715 Blue shift; suppression of C=O polarization.
B. Nuclear Magnetic Resonance ( NMR)

The Metric: Aldehyde Proton Chemical Shift (


).
The Logic:  Electron density shields nuclei from the magnetic field. EWGs withdraw density, "deshielding" the aldehydic proton and shifting it downfield (higher ppm). EDGs donate density, shielding the proton (lower ppm).
Compound

(ppm, CDCl

)
Electronic Environment
4-Methoxybenzaldehyde 9.88 Shielded by mesomeric donation from Oxygen.
Benzaldehyde 10.03 Reference paramagnetic anisotropic zone.
4-Nitrobenzaldehyde 10.15 Deshielded by strong electron withdrawal.
C. UV-Vis Spectroscopy

The Metric:


 of the K-band (

). The Logic: Extended conjugation lowers the energy gap (

) between HOMO and LUMO, resulting in a bathochromic (red) shift. Both strong EDGs and EWGs can extend conjugation relative to the unsubstituted benzene, but the intensity and specific shift depend on the charge transfer capability.
  • Benzaldehyde:

    
     nm.
    
  • 4-Methoxybenzaldehyde:

    
     nm (Significant Bathochromic shift due to 
    
    
    
    interaction).
  • 4-Nitrobenzaldehyde:

    
     nm.
    

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating internal standards.

Workflow Visualization

ExperimentalWorkflow cluster_IR FT-IR Analysis cluster_NMR NMR Analysis Start Sample Preparation IR_Prep Neat (ATR) or KBr Pellet (1:100) Start->IR_Prep NMR_Prep Dissolve 10mg in 0.6mL CDCl3 Start->NMR_Prep IR_Scan Acquire 16 Scans (Res: 4 cm-1) IR_Prep->IR_Scan IR_Valid Check Polystyrene Std (1601 cm-1) IR_Scan->IR_Valid Data_Process Data Processing & Peak Picking IR_Valid->Data_Process NMR_Lock Lock & Shim (TMS Ref) NMR_Prep->NMR_Lock NMR_Acq 1H Acquisition (ns=16, d1=1s) NMR_Lock->NMR_Acq NMR_Acq->Data_Process Report Comparative Report Data_Process->Report

Figure 2: Step-by-step experimental workflow for spectroscopic characterization.

Detailed Methodology
1. FT-IR Acquisition (ATR Method)
  • Preparation: Ensure the crystal (Diamond/ZnSe) is clean using isopropanol. Run a background scan of ambient air.

  • Deposition: Place ~5 mg of solid or 1 drop of liquid sample on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Parameters: Range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; Accumulation 16 scans.

  • Validation: Look for the characteristic aromatic C-H stretch >3000 cm⁻¹ and the sharp C=O peak ~1700 cm⁻¹. If peaks are flattened, reduce anvil pressure (for liquids) or ensure proper grinding (for solids).

2.

NMR Acquisition
  • Solvent System: Deuterochloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference (
    
    
    
    ppm).
  • Concentration: 10-15 mg of analyte in 600

    
    L solvent. Note: High concentrations can cause viscosity broadening; low concentrations reduce S/N ratio.
    
  • Acquisition: Pulse angle 30°; Relaxation delay (

    
    ) 1.0 s; Number of scans (
    
    
    
    ) 16.
  • Processing: Apply exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase correct manually for the aldehyde proton (9-10 ppm) to ensure accurate integration.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-methoxy- IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-nitro- IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds, SDBS No. 2876 (4-Methoxybenzaldehyde). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

    
     values). Available at: [Link]
    

The Definitive Guide to Structural Elucidation: X-ray Crystallography of 2-Methoxy-6-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. In the realm of substituted benzaldehydes, such as the synthetically versatile 2-Methoxy-6-(trifluoromethyl)benzaldehyde and its derivatives, a detailed structural understanding informs everything from reaction mechanism elucidation to the rational design of novel pharmaceuticals.

This guide provides an in-depth exploration of single-crystal X-ray diffraction (SC-XRD) as the gold standard for unambiguous structure determination of these compounds. We will delve into the causality behind the experimental choices in an SC-XRD workflow, from crystal growth to data refinement. Furthermore, this guide will objectively compare the capabilities of SC-XRD with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing the experimental data and context needed to select the most appropriate method for your research question.

The Unparalleled Insight of X-ray Crystallography

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] The fundamental principle lies in the interaction of a focused X-ray beam with the electron clouds of the atoms in a crystal lattice. This interaction causes the X-rays to diffract in a unique pattern of spots, the geometry and intensity of which are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, we can determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.

The Experimental Workflow: A Self-Validating System

The journey from a powdered sample to a fully refined crystal structure is a meticulous process, with each step designed to ensure the integrity and reliability of the final model.

X-ray Crystallography Workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Slow Evaporation, Vapor Diffusion, Cooling Mounting Mounting Crystal Selection->Mounting Microscopy Diffractometer Diffractometer Mounting->Diffractometer Goniometer Head Data Collection Strategy Data Collection Strategy Diffractometer->Data Collection Strategy Unit Cell Determination Data Reduction Data Reduction Data Collection Strategy->Data Reduction Integration & Scaling Structure Solution Structure Solution Data Reduction->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Minimization Validation Validation Structure Refinement->Validation checkCIF

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Experimental Protocol: From Powder to Publication-Ready Structure

The following protocol outlines the key steps for determining the crystal structure of a 2-Methoxy-6-(trifluoromethyl)benzaldehyde derivative.

1. Crystal Growth (The Critical First Step)

  • Rationale: The quality of the diffraction data is fundamentally limited by the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and free of defects.

  • Methodology - Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol) to near saturation in a clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few needle holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

  • Methodology - Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant).

    • Over time, the precipitant will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystallization.

2. Crystal Selection and Mounting

  • Rationale: A suitable crystal for diffraction should be a single, well-formed entity without cracks or twinning.

  • Methodology:

    • Examine the grown crystals under a polarizing microscope to select a single, optically clear crystal.

    • Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.[2]

3. Data Collection

  • Rationale: To obtain a complete three-dimensional picture of the electron density, the crystal must be rotated in the X-ray beam to collect diffraction data from all possible orientations.

  • Methodology:

    • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

    • A full data collection strategy is then devised to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy of the data.

4. Structure Solution and Refinement

  • Rationale: The collected diffraction intensities must be processed and used to solve the "phase problem" to generate an initial electron density map. This initial model is then refined to best fit the experimental data.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like absorption.

    • Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial model of the molecular structure.

    • Structure Refinement: The atomic positions and displacement parameters of the model are adjusted using a least-squares refinement process to minimize the difference between the observed and calculated structure factors.[3]

    • Validation: The final refined structure is validated using software like checkCIF to ensure its chemical and crystallographic reasonability.[4]

Case Study: Crystallographic Data of a Methoxy-(trifluoromethyl)benzaldehyde Derivative

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 14.791(2)Length of one side of the unit cell.
b (Å) 8.5303(9)Length of the second side of the unit cell.
c (Å) 15.531(3)Length of the third side of the unit cell.
β (°) 115.474(19)The angle between the 'a' and 'c' axes.
Volume (ų) 1769.1(5)The volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor (Rgt(F)) 0.0574A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Temperature (K) 100The temperature at which the data was collected. Low temperatures reduce atomic vibrations.

This data provides the fundamental parameters of the crystal lattice and an indication of the quality of the structural refinement. The atomic coordinates within the Crystallographic Information File (CIF) would then provide the precise location of each atom, allowing for the determination of bond lengths, angles, and the overall conformation of the molecule.

A Comparative Analysis: SC-XRD vs. Other Spectroscopic Techniques

While SC-XRD provides the definitive solid-state structure, other techniques like NMR and IR spectroscopy offer complementary information, particularly about the molecule's behavior in solution and its functional groups.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)Solid, Liquid, or Gas
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[1]Connectivity, chemical environment of nuclei, conformational dynamics in solution, relative stereochemistry.Presence of functional groups, information about bond vibrations.
Strengths Unambiguous and highly precise structural determination.[1]Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.[6][7] Non-destructive.Fast, simple, and provides a characteristic fingerprint of the molecule.
Limitations Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.Does not provide precise bond lengths and angles. Structure determination can be complex for larger molecules. Less sensitive than SC-XRD for absolute configuration.Provides limited information about the overall 3D structure and stereochemistry.
Causality The diffraction of X-rays by a periodic crystal lattice provides a direct map of electron density.The absorption of radiofrequency energy by atomic nuclei in a magnetic field is sensitive to the local electronic environment.The absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds.
Causality in Technique Selection

The choice of analytical technique should be driven by the specific scientific question at hand:

  • For unambiguous proof of structure, absolute stereochemistry, and detailed analysis of intermolecular interactions in the solid state: Single-crystal X-ray diffraction is the unparalleled choice.

  • To understand the conformational preferences and dynamics of a molecule in solution: NMR spectroscopy is the more appropriate technique. Often, a combination of NMR and computational modeling is used to explore the conformational landscape.[6]

  • For rapid confirmation of the presence of key functional groups and as a quick check for product formation during synthesis: IR spectroscopy is a highly effective and efficient tool.

Conclusion

The structural elucidation of 2-Methoxy-6-(trifluoromethyl)benzaldehyde derivatives is of paramount importance for advancing their applications in medicinal chemistry and materials science. Single-crystal X-ray diffraction stands as the definitive method for obtaining a precise and unambiguous three-dimensional atomic arrangement. This guide has provided a comprehensive overview of the SC-XRD workflow, emphasizing the rationale behind each experimental step to ensure the generation of a trustworthy and self-validated structural model.

By understanding the strengths and limitations of SC-XRD in comparison to other techniques like NMR and IR spectroscopy, researchers can make informed decisions about the most appropriate analytical strategy to address their specific research goals. The integration of these complementary techniques will ultimately lead to a more complete and nuanced understanding of the structure-property relationships that govern the behavior of these important molecules.

References

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). National Institutes of Health. [Link]

  • Crystal structure of 2-hydroxy-4-methoxy benzaldehyde, C8H8O3. (2020). ResearchGate. [Link]

  • Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. (2022). National Institutes of Health. [Link]

  • Crystal structure of (E)-2-(3,5-bis(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, C20H14F6O2. (2020). ResearchGate. [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. [Link]

  • Validating a small-unit-cell structure; understanding checkCIF reports. (2013). YouTube. [Link]

  • Crystal structure of (E)-2-(3,5-bis(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C20H14F6O2. (2020). ResearchGate. [Link]

  • Validating a small-unit-cell structure; understanding checkCIF reports. (2013). YouTube. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). CHEMAXON. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database. (2023). National Institutes of Health. [Link]

  • User guide to crystal structure refinement with SHELXL. (n.d.).
  • A Practical Guide to the Design of Molecular Crystals. (2018). ACS Publications. [Link]

  • TUTORIAL on How to Read a .CIF File. (2019). YouTube. [Link]

  • Crystal Structure Refinement. (2006). MIT. [Link]

  • Recent advances in small molecule refinement. (n.d.). International Union of Crystallography. [Link]

  • x Ray crystallography. (n.d.). National Institutes of Health. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-Methoxy-6-(trifluoromethyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, fluorinated compounds play a pivotal role due to their unique properties that can enhance metabolic stability and binding affinity. 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS No. 1017778-98-1) is one such compound, offering significant potential in synthetic chemistry. However, its safe and effective use hinges on a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any laboratory work commences, a comprehensive risk assessment is paramount. This begins with a clear understanding of the intrinsic hazards of 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Primary Hazards:

  • Skin Irritation (H315): This compound can cause skin irritation upon direct contact. The aromatic aldehyde functionality, coupled with the electron-withdrawing trifluoromethyl group, can lead to reactivity with biological macromolecules in the skin.

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation. The chemical's properties suggest it can disrupt the delicate tissues of the eye, leading to inflammation, pain, and potential damage.

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause respiratory tract irritation. The volatility of the compound, although not extremely high, necessitates measures to prevent its inhalation, which could lead to coughing, shortness of breath, and inflammation of the respiratory passages.

Secondary Considerations:

  • Combustibility: While not highly flammable, it is classified as a combustible liquid.[1] Therefore, it should be kept away from open flames, hot surfaces, and other sources of ignition.

  • Air Sensitivity: Some safety data sheets for similar compounds indicate potential air sensitivity.[1][2] This suggests that prolonged exposure to air could lead to degradation or the formation of peroxides, although specific data for this compound is limited. Prudent handling under an inert atmosphere for long-term storage or reactions is advisable.

A summary of the hazard information is provided in the table below for quick reference.

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation.
H319Eye Irritation, Category 2ACauses serious eye irritation.
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. Personal Protective Equipment (PPE) should always be considered the last line of defense, used in conjunction with, not as a substitute for, these primary control measures.

Chemical Fume Hood: All handling of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, from weighing and transferring to conducting reactions, must be performed within a properly functioning chemical fume hood.[3] This is critical for preventing the inhalation of vapors and containing any potential spills.

Best Practices for Fume Hood Use:

  • Ensure the fume hood has been certified within the last year.[4]

  • Work at least six inches inside the hood to ensure effective vapor capture.[5][6]

  • Keep the sash at the lowest possible height that is practical for the work being performed.[7]

  • Avoid storing excess chemicals or equipment in the hood, as this can disrupt airflow.[4][8]

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate work area.[2][9] In the event of accidental exposure, immediate irrigation is crucial.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Hand Protection

Glove Selection: Due to the aromatic and halogenated nature of this compound, standard latex gloves may not provide adequate protection. Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or in situations with a higher risk of splashing, butyl rubber gloves should be considered due to their high resistance to a wide range of organic chemicals.[10] A chemical resistance chart should always be consulted, but as a general guideline for aromatic aldehydes, nitrile gloves offer a reasonable level of protection for short-term use.[11]

Procedural Guidance:

  • Inspect gloves for any signs of degradation or punctures before each use.

  • Don two pairs of gloves (double-gloving) when handling the neat compound or concentrated solutions.

  • If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.

  • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Eye and Face Protection

Chemical splash goggles are mandatory whenever handling 2-Methoxy-6-(trifluoromethyl)benzaldehyde.[2] For procedures with a significant risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to goggles.

Body Protection

A flame-resistant laboratory coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a higher splash potential, a chemically resistant apron worn over the lab coat is recommended.

Safe Handling and Operational Plan

A clear, step-by-step plan for the entire lifecycle of the chemical in the laboratory is essential for ensuring safety.

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][9] The storage location should be a designated, labeled cabinet for flammable or combustible materials. Given the potential for air sensitivity, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure, especially for long-term storage.

Weighing and Transferring
  • Perform all weighing and transferring operations within a chemical fume hood.

  • Use a disposable weighing boat or a tared, sealed container to prevent contamination of the balance.

  • If the compound is a solid, handle it gently to avoid creating dust.

  • If it is a liquid, use a syringe or a pipette with a disposable tip for transfers.

  • Ensure the container is securely closed after use.

Spill Management

In the event of a spill, a clear and practiced response is crucial. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_SpillContainment Spill Containment & Cleanup cluster_FinalSteps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and hazards Evacuate->Assess DonPPE Don appropriate PPE (double gloves, goggles, lab coat) Assess->DonPPE If spill is manageable Report Report the incident to the Chemical Hygiene Officer Assess->Report If spill is large or unmanageable Contain Contain the spill with absorbent material DonPPE->Contain Absorb Absorb the spill Contain->Absorb Neutralize Neutralize if applicable (check SDS) Collect Collect waste into a sealed, labeled container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Dispose->Report

Caption: Workflow for managing a chemical spill.

Disposal Plan

All waste containing 2-Methoxy-6-(trifluoromethyl)benzaldehyde, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

Procedural Guidance:

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

  • Never dispose of this chemical down the drain.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][12] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[9][12] If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible use of 2-Methoxy-6-(trifluoromethyl)benzaldehyde in a research setting is entirely achievable through a combination of understanding its hazards, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to established safe handling and disposal procedures. By integrating these practices into your daily laboratory workflow, you not only protect yourself and your colleagues but also ensure the integrity and success of your scientific endeavors. This commitment to a culture of safety is the bedrock of innovative and trustworthy research.

References

  • University of California, Berkeley, Office of Environmental Health and Safety. (n.d.). Fume Hood Proper Work Practices. Retrieved from [Link]

  • Labconco. (2024, October 2). Fume Hood Safety & Best Practices. Retrieved from [Link]

  • University of California, San Diego. (2024, February 21). Chemical Fume Hood Use Guidelines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Labconco. (2018, December 17). Fume Hood Basics: 5 Best Practices. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Henderson, T. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Showa Group. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Vanderbilt University, Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.